molecular formula C9H6FNO B1643765 5-Fluoroquinolin-2(1h)-one

5-Fluoroquinolin-2(1h)-one

カタログ番号: B1643765
分子量: 163.15 g/mol
InChIキー: WUWLDOZFKQIIQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoroquinolin-2(1H)-one (CAS 643752-95-8) is a fluorinated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. With a molecular formula of C9H6FNO and a molecular weight of 163.15 g/mol, this solid compound should be stored sealed in a dry, room-temperature environment . Derivatives of the fluoroquinolin-2(1H)-one scaffold are subjects of ongoing scientific investigation. Research indicates that similar structural motifs are explored for their antimicrobial properties . Furthermore, the 5-fluoroquinolin-2(1H)-one core is recognized as a key structural component in the development of receptor tyrosine kinase (RTK) inhibitors, such as dovitinib. This highlights its potential application in designing molecules for biochemical and cell-based studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

5-fluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWLDOZFKQIIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-Fluoroquinolin-2(1H)-one: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-Fluoroquinolin-2(1H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the C-5 position is anticipated to modulate the molecule's physicochemical properties and biological activity, making it a valuable building block for the development of novel therapeutic agents and functional materials. This document details the molecule's chemical structure, physicochemical properties, spectroscopic signature, a robust synthetic pathway with mechanistic insights, and its potential applications in drug discovery, particularly in oncology and infectious diseases.

Introduction: The Significance of the Fluorinated Quinolone Scaffold

The quinolin-2(1H)-one moiety is a cornerstone in the architecture of pharmacologically active molecules, recognized for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, bicyclic structure provides a versatile scaffold for functionalization, enabling precise spatial orientation of substituents to interact with biological targets like enzymes and receptors.[1]

Fluorine has emerged as a "magic element" in modern drug design. Its introduction into a lead compound can profoundly influence key molecular properties. With high electronegativity, a small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in hydrogen bonds and other non-covalent interactions. This strategic modification is a proven method to optimize the potency and pharmacokinetic profile of drug candidates.

This guide focuses on 5-Fluoroquinolin-2(1H)-one, a molecule that synergistically combines the established biological relevance of the quinolinone core with the advantageous properties of fluorine substitution. Understanding its fundamental chemistry and properties is crucial for unlocking its full potential in research and development.

Chemical Structure and Physicochemical Properties

5-Fluoroquinolin-2(1H)-one possesses a fused ring system consisting of a benzene ring and a pyridin-2-one ring. The fluorine atom is located at position 5 on the benzene ring. The molecule exists in tautomeric equilibrium with its enol form, 5-fluoro-2-hydroxyquinoline, although the keto (lactam) form is generally predominant in the solid state and in solution.

Caption: Chemical Structure of 5-Fluoroquinolin-2(1H)-one.

Physicochemical Data Summary

While comprehensive experimental data for 5-Fluoroquinolin-2(1H)-one is not widely published, the following table summarizes key computed properties and provides experimental data from closely related analogs for contextual comparison.

PropertyValueSource/Comment
Molecular Formula C₉H₆FNOCalculated
Molecular Weight 163.15 g/mol Calculated
CAS Number 3855-61-0Based on available supplier information.
Appearance Expected to be a white to off-white or light yellow crystalline solid.Inferred from analogs like 2-Hydroxyquinoline (light yellow crystalline solid).[2]
Melting Point Not experimentally determined. Expected to be >200 °C.For comparison, 5-Chloroquinolin-2(1H)-one has a melting point of 288-289 °C[1], and the parent 2(1H)-Quinolinone melts at 197-200 °C.[3]
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and hot methanol.The parent compound, 2(1H)-Quinolinone, is reported as insoluble in water.[3]
pKa Not determined.The N-H proton is weakly acidic.
LogP Not determined.For comparison, the parent 2(1H)-Quinolinone has a LogP of 2.09.[3] The fluorine substituent may slightly increase this value.

Spectroscopic Characterization: A Predictive Analysis

Structural elucidation of 5-Fluoroquinolin-2(1H)-one relies on a combination of standard spectroscopic techniques. Below is an expert analysis of the expected spectral data, which is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show six distinct signals in the aromatic region and one broad signal for the N-H proton.

  • N-H Proton: A broad singlet is anticipated far downfield, typically >11 ppm in DMSO-d₆, due to the acidic nature of the lactam proton.

  • Aromatic Protons:

    • H3 and H4: These protons on the pyridinone ring will appear as doublets, coupled to each other (J ≈ 9.5 Hz). H4 will likely be further downfield than H3.

    • H6, H7, H8: These protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. H6 will likely be a triplet of doublets or a complex multiplet due to coupling with H7, H8, and the C5-Fluorine. H7 will likely appear as a triplet or multiplet, and H8 as a doublet of doublets.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine signals.

  • Carbonyl Carbon (C2): The lactam carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-165 ppm.

  • Fluorinated Carbon (C5): This carbon will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), making it a prominent doublet. It is expected to be in the range of 155-160 ppm.

  • Other Aromatic Carbons: The remaining seven aromatic carbons will appear between 115 and 140 ppm. The carbons ortho and para to the fluorine (C4a, C6) will show smaller C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band corresponding to the lactam carbonyl group should be present around 1650-1670 cm⁻¹.[4]

  • C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption band for the C-F bond is expected in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Molecular Ion (M+H)⁺: In ESI+ mode, the primary ion observed will be the protonated molecule, with an expected m/z of 164.0506, corresponding to the formula [C₉H₇FNO]⁺.

Synthesis and Mechanistic Rationale

While multiple routes to the quinolinone core exist[5][6], a reliable and scalable approach for 5-Fluoroquinolin-2(1H)-one is the Conrad-Limpach reaction or a related thermal cyclization of an appropriate β-anilinoacrylate intermediate. The proposed workflow below utilizes commercially available starting materials and established chemical transformations.

Proposed Synthetic Workflow for 5-Fluoroquinolin-2(1H)-one cluster_workflow cluster_reactants Starting Materials cluster_products Products A Step 1: Nucleophilic Addition-Elimination P1 Intermediate: Diethyl (4-fluoroanilino)methylenemalonate A->P1 Heat, neat or in solvent B Step 2: Thermal Cyclization P2 Final Product: 5-Fluoroquinolin-2(1H)-one B->P2 C Purification R1 4-Fluoroaniline R1->A R2 Diethyl Malonate R2->A P1->B High-boiling solvent (e.g., Dowtherm A) Heat (~250 °C) P2->C Recrystallization (e.g., from Ethanol or Acetic Acid)

Caption: A plausible two-step synthesis of 5-Fluoroquinolin-2(1H)-one.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Diethyl (4-fluoroanilino)methylenemalonate

  • Reagent Setup: In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Reaction: Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be performed neat (without solvent). Ethanol is generated as a byproduct and can be collected in the Dean-Stark trap.

  • Rationale: This is a nucleophilic addition-elimination reaction. The amino group of 4-fluoroaniline attacks the electron-deficient alkene of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the stable enamine intermediate. The slight excess of the malonate ensures complete consumption of the aniline.

  • Work-up: Allow the reaction mixture to cool. The crude product, which often solidifies upon cooling, can be used directly in the next step or purified by recrystallization from ethanol or hexane.

Step 2: Thermal Cyclization to 5-Fluoroquinolin-2(1H)-one

  • Reagent Setup: Add the crude diethyl (4-fluoroanilino)methylenemalonate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a high-temperature thermometer and a reflux condenser.

  • Reaction: Heat the mixture to approximately 250 °C. The reaction progress can be monitored by TLC. The cyclization is typically complete within 30-60 minutes.

  • Rationale: This is an intramolecular Friedel-Crafts-type acylation followed by tautomerization. At high temperatures, the enamine cyclizes onto the ortho position of the fluoroaniline ring, displacing an ester group. The choice of a high-boiling, inert solvent is critical to achieve the necessary activation energy for the cyclization while preventing decomposition.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solvent.

    • Filter the solid product and wash thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.

    • The crude 5-Fluoroquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF to yield the final product as a crystalline solid.

Applications in Research and Drug Development

5-Fluoroquinolin-2(1H)-one is a valuable scaffold for building more complex molecules with potential therapeutic applications. Its utility stems from the proven bioactivity of the quinolinone core and the beneficial modifications imparted by the fluorine atom.

Anticancer Drug Discovery

The quinolinone framework is present in numerous compounds investigated for anticancer activity.[7] These compounds can act through various mechanisms, including:

  • Kinase Inhibition: Many quinolinone derivatives are designed as inhibitors of tyrosine kinases (e.g., EGFR, VEGFR), which are crucial regulators of cell growth and proliferation pathways dysregulated in cancer.[8]

  • HDAC Inhibition: The scaffold has been successfully used to develop Histone Deacetylase (HDAC) inhibitors, which are a class of epigenetic drugs that can induce cancer cell cycle arrest and apoptosis.[7][9]

  • DNA Intercalation: The planar structure of the quinolinone ring system allows some derivatives to intercalate into DNA, disrupting replication and transcription in cancer cells.[7]

The C-5 fluorine in 5-Fluoroquinolin-2(1H)-one can enhance these activities by forming specific interactions within the active site of a target enzyme or by improving the compound's pharmacokinetic properties.

Potential Mechanism: Kinase Inhibition cluster_pathway Cancer Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) GF->RTK Binds ADP ADP RTK->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds to Active Site Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Activates Inhibitor 5-Fluoroquinolin-2(1H)-one Derivative Inhibitor->RTK Blocks ATP Binding

Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase.

Antimicrobial Agents

The broader class of fluoroquinolones are potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] While 5-Fluoroquinolin-2(1H)-one itself is not a classic fluoroquinolone antibiotic, it serves as a key starting material for the synthesis of more complex derivatives that could possess antibacterial or antiviral activity.[7]

Safety and Handling

As with any laboratory chemical, 5-Fluoroquinolin-2(1H)-one should be handled with appropriate safety precautions. Based on the hazard classifications of structurally similar compounds like 5-hydroxyquinolin-2(1H)-one[11], the following GHS hazard statements are likely applicable:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Fluoroquinolin-2(1H)-one is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through established organic chemistry reactions, and its structure offers numerous possibilities for further functionalization. The combination of the biologically active quinolinone scaffold and the modulating effects of the fluorine substituent makes this molecule a prime candidate for the development of next-generation kinase inhibitors, epigenetic modulators, and other therapeutic agents. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this promising compound in their advanced research endeavors.

References

  • MySkinRecipes. 5-Chloroquinolin-2(1H)-one. [Link]

  • Ribeiro, C., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pharmaceuticals. [Link]

  • Moffat, D., et al. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. [Link]

  • Pintilie, L. (2016). Quinolones: Synthesis and antibacterial activity. ResearchGate. [Link]

  • PubChem. 5-hydroxyquinolin-2(1H)-one. [Link]

  • PubChem. 2-Hydroxyquinoline. [Link]

  • Banwell, M. G., et al. (2004). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters. [Link]

  • Cheng, M., et al. (2019). Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Academic Journals. Synthesis of novel 2-quinolone derivatives. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Molecular Structure. [Link]

Sources

5-Fluoroquinolin-2(1H)-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Fluoroquinolin-2(1H)-one , designed for researchers in medicinal chemistry and drug development.

High-Purity Scaffold for Kinase and Epigenetic Modulator Design [1]

Core Chemical Identity

This compound serves as a critical fluorinated building block in the synthesis of bioactive heterocycles.[1][2] Its significance lies in the strategic placement of the fluorine atom at the C5 position (peri-position), which influences the electronic properties of the adjacent carbonyl and the overall lipophilicity of the scaffold without introducing steric bulk comparable to a methyl group.[1]

Parameter Technical Specification
Chemical Name 5-Fluoroquinolin-2(1H)-one
Synonyms 5-Fluoro-2-hydroxyquinoline; 5-Fluoro-2-quinolone; 5-Fluoro-1H-quinolin-2-one
CAS Number 643752-95-8
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
SMILES O=C1C=CC2=C(C=CC=C2F)N1
InChI Key Available upon specific isomer verification (Isomer-dependent)
Tautomeric Equilibrium

In solution and solid states, 5-fluoroquinolin-2(1H)-one exhibits lactam-lactim tautomerism.[1] While the lactam (2-one) form is thermodynamically favored in the solid state and polar solvents (like DMSO or Methanol) due to intermolecular hydrogen bonding, the lactim (2-hydroxy) form can participate in O-alkylation reactions under specific basic conditions.[1]

Tautomerism Figure 1: Lactam-Lactim Tautomeric Equilibrium Lactam Lactam Form (5-Fluoroquinolin-2(1H)-one) Dominant in polar media Lactim Lactim Form (5-Fluoro-2-hydroxyquinoline) Reactive intermediate for O-alkylation Lactam->Lactim  Equilibrium  

Synthesis Methodologies

Achieving regioselectivity is the primary challenge in synthesizing the 5-fluoro isomer.[1] Direct cyclization of 3-fluoroaniline derivatives often yields a mixture of 5-fluoro and 7-fluoro isomers, necessitating difficult chromatographic separation.[1]

Protocol A: Regioselective Friedländer Condensation (Recommended)

This pathway guarantees the position of the fluorine atom by using a pre-functionalized aldehyde precursor.[1]

  • Precursor: 2-Amino-6-fluorobenzaldehyde[1][3]

  • Reagents: Acetic anhydride (or malonic acid derivatives), Base (Piperidine/Pyridine)[1]

  • Mechanism: Condensation followed by cyclization.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-6-fluorobenzaldehyde (1.0 eq) in acetic anhydride.

  • Cyclization: Add anhydrous potassium acetate (1.5 eq) or triethylamine.

  • Reflux: Heat the mixture to reflux (120–140°C) for 4–6 hours to effect cyclization.

  • Work-up: Pour the reaction mixture into ice-water. The precipitate formed is the crude quinolinone.[1]

  • Purification: Recrystallize from ethanol/water to remove trace impurities.

Protocol B: Intramolecular Heck Cyclization

For labs equipped for transition-metal catalysis, this route offers mild conditions.[1]

  • Substrate: N-(2-bromo-3-fluorophenyl)acrylamide.[1]

  • Catalyst: Pd(OAc)₂, PPh₃, Ag₂CO₃.[1]

  • Outcome: Exclusively yields the 5-fluoro isomer due to the specific positioning of the bromine leaving group.[1]

Synthesis Figure 2: Regioselective Synthesis via Modified Friedländer Route Start 2-Amino-6-fluorobenzaldehyde Intermediate Intermediate Imine/Enol Start->Intermediate Condensation Reagent + Acetic Anhydride / Base (Knoevenagel/Cyclization) Reagent->Start Product 5-Fluoroquinolin-2(1H)-one (Target Scaffold) Intermediate->Product Intramolecular Cyclization (- H2O)

Physical & Spectral Properties

Characterization of 5-fluoroquinolin-2(1H)-one relies heavily on NMR due to the distinctive coupling of the fluorine atom.[1]

Property Data / Observation
Appearance White to off-white crystalline solid
Melting Point Typically >220°C (High due to intermolecular H-bonding)
Solubility Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in water
¹H NMR Signature Distinctive splitting patterns in the aromatic region (6.8–7.5 ppm) due to ¹H-¹⁹F coupling (

constants).[1]
¹⁹F NMR Single peak, typically around -110 to -120 ppm (relative to CFCl₃).[1]
Mass Spectrometry [M+H]⁺ peak at m/z 164.15

Applications in Drug Discovery

The 5-fluoroquinolin-2(1H)-one moiety is a "privileged scaffold" in medicinal chemistry, often used to optimize potency and metabolic stability.[1]

Kinase Inhibition (CDK5/p25)

Substituted quinolin-2(1H)-ones have been identified as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5) , a target implicated in neurodegenerative diseases like Alzheimer's.[1] The 5-fluoro substitution can enhance binding affinity by interacting with specific residues in the ATP-binding pocket or by altering the pKa of the lactam nitrogen.[1]

Epigenetic Modulation (HDAC Inhibitors)

This scaffold serves as a "cap group" in the design of Histone Deacetylase (HDAC) inhibitors.[1] The planar, aromatic nature of the quinolinone allows it to fit into the hydrophobic rim of the HDAC active site, while the fluorine atom can modulate metabolic clearance rates (blocking Phase I metabolism at the C5 position).[1]

Bioisosterism

The 2-quinolone core mimics the hydrogen-bonding motif of DNA base pairs, making it valuable in antiviral research and as a bioisostere for naphthalene or coumarin rings in receptor antagonists.[1]

Safety & Handling (SDS Summary)

  • GHS Classification: Irritant (Category 2).[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[1] Store in a cool, dry place away from strong oxidizing agents.[1]

References

  • Chemical Identity & CAS: CAS Common Chemistry & ChemScene Database. Entry for CAS 643752-95-8 (5-Fluoro-2(1H)-quinolinone).[1][4]

  • Synthesis of Fluoro-quinolinones:Journal of Heterocyclic Chemistry.
  • CDK5 Inhibition: Bioorganic & Medicinal Chemistry Letters. "Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors."

  • HDAC Inhibitors: Journal of Medicinal Chemistry. "Discovery of CHR-3996, a Class I Selective Orally Active Histone Deacetylase Inhibitor" (discusses related fluoro-quinolinyl scaffolds).[1]

Sources

Technical Guide: Solubility Profiling of Fluorinated Quinolin-2-ones

[1]

Executive Summary

Fluorinated quinolin-2-ones (carbostyrils) represent a critical pharmacophore in medicinal chemistry, serving as key intermediates for blockbuster drugs like Cilostazol (antiplatelet) and Aripiprazole (antipsychotic).[1] The introduction of a fluorine atom—typically at the C-6 or C-7 position—profoundly alters the physicochemical landscape of the molecule, enhancing lipophilicity and metabolic stability while simultaneously complicating solubility profiles.[1]

This guide provides a rigorous technical framework for determining, modeling, and optimizing the solubility of fluorinated quinolin-2-ones in organic solvents.[1] It moves beyond simple observation to the thermodynamic mechanisms driving solvation, equipping researchers with the protocols necessary to generate high-fidelity solubility data.[1]

Part 1: The Chemical Context

The Fluorine Effect on Solvation

The substitution of hydrogen with fluorine in the quinolin-2-one scaffold introduces unique electronic and steric effects that dictate solubility:

  • Crystal Lattice Energy: The high electronegativity of fluorine creates strong C–F dipoles. In the solid state, these dipoles can enhance intermolecular stacking interactions (e.g.,

    
     stacking), often increasing the crystal lattice energy (
    
    
    ). Higher lattice energy generally resists dissolution.[1]
  • Lipophilicity Modulation: Fluorine is hydrophobic.[1] Its presence decreases the polarity of the aromatic ring relative to a hydroxyl or amino substituent, typically reducing solubility in polar protic solvents (water, methanol) while enhancing it in polar aprotic solvents (DMSO, DMF) and intermediate organic solvents (Ethyl Acetate).

  • Hydrogen Bonding: The lactam (cyclic amide) moiety in quinolin-2-one acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1] Fluorination withdraws electron density, potentially increasing the acidity of the NH proton and altering hydrogen bond kinetics with protic solvents.

Part 2: Experimental Methodology

To obtain regulatory-grade solubility data, the Isothermal Saturation Shake-Flask Method coupled with HPLC Quantification is the gold standard.[1]

Reagents and Materials
  • Solute: 6-Fluoro-3,4-dihydro-2(1H)-quinolinone (Model Compound, Purity >99%).[1]

  • Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF.

  • Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent) with DAD detector; Thermostatic Shaker Bath (Control

    
     K).
    
Protocol: Isothermal Saturation

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

  • Preparation: Add excess solid fluorinated quinolin-2-one to 10 mL of the selected solvent in a glass stoppered vessel.

  • Equilibration: Place vessels in the thermostatic shaker. Agitate at 150 rpm for 24 hours to ensure saturation.

  • Settling: Stop agitation and allow the suspension to settle vertically for 4 hours at the set temperature. This prevents micro-crystals from entering the sampling pipette.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
     PTFE) to avoid temperature-induced precipitation during transfer.
    
  • Dilution: Immediately dilute the aliquot with the mobile phase to bring the concentration within the linear calibration range.

  • Quantification: Inject into HPLC. Calculate concentration (

    
    ) using a pre-established calibration curve (
    
    
    ).[1]
Workflow Visualization

The following diagram outlines the critical path for solubility determination, highlighting quality control checkpoints.

SolubilityWorkflowStartStart: Excess Solute + SolventEquilibrationEquilibration(24h, Constant T, 150 rpm)Start->EquilibrationSettlingPhase Separation(4h, Static)Equilibration->SettlingEnsure SaturationSamplingSampling(0.45 µm Filter, Isothermal)Settling->SamplingAvoid Micro-crystalsAnalysisHPLC Quantification(UV Detection)Sampling->AnalysisDilutionDataCalcData Processing(Mole Fraction & Thermodynamics)Analysis->DataCalc

Figure 1: Step-by-step workflow for the isothermal saturation method ensuring thermodynamic equilibrium.

Part 3: Thermodynamic Modeling

Raw solubility data (

Mole Fraction Calculation

Convert molar concentration (





2
The Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature, accounting for the non-ideal behavior of the solution. It is highly accurate for quinolin-2-one derivatives.[1]

  • A, B, C: Empirical parameters derived from multiple linear regression.

  • T: Absolute temperature (Kelvin).[3]

  • Interpretation: Positive deviation from this model often indicates specific solute-solvent interactions (e.g., H-bonding).[1]

Thermodynamic Parameters (Van't Hoff Analysis)

To understand the drivers of dissolution (Enthalpy vs. Entropy), use the Van't Hoff equation:

1
  • 
     (Enthalpy of Solution):  Typically positive (endothermic) for these systems.
    
  • 
     (Entropy of Solution):  Reflects the disorder increase upon mixing.
    
  • 
     (Gibbs Free Energy): 
    
    
    .[1]

Key Insight: For fluorinated quinolin-2-ones, dissolution is usually endothermic and entropy-driven (

1

Part 4: Solubility Data & Trends

While specific values vary by derivative, the following trends are characteristic of 6-fluoro-3,4-dihydro-2(1H)-quinolinone based on polarity matching.

Representative Solubility Hierarchy
Solvent TypeExamplesSolubility TrendMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole interactions; disruption of lactam dimers.[1]
Intermediate Acetone, Ethyl AcetateModerate Dipole interactions present but weaker than aprotics.
Polar Protic Methanol, EthanolLow to Moderate H-bonding competes with crystal lattice; Fluorine reduces H-bond acceptance.[1]
Non-Polar Toluene, HexaneVery Low Lack of specific interactions to overcome lattice energy.
Temperature Dependence

Solubility (

Table 1: Thermodynamic Solubility (


) of 6-Fluoro-quinolin-2-one (Simulated Data Structure)
T (K)MethanolEthanolAcetoneEthyl AcetateToluene
293.15 1.240.854.123.500.15
298.15 1.561.105.234.450.22
303.15 1.981.456.555.600.31
308.15 2.501.908.107.050.45
313.15 3.152.459.958.800.62

Part 5: Solute-Solvent Interaction Diagram

Understanding the molecular interactions is crucial for solvent selection during recrystallization or formulation.[1]

InteractionsSoluteFluorinatedQuinolin-2-oneProticProtic Solvents(MeOH, EtOH)Solute->ProticH-Bonding (Donor/Acceptor)AproticAprotic Solvents(DMF, Acetone)Solute->AproticDipole-Dipole (Strong)NonPolarNon-Polar(Toluene)Solute->NonPolarVan der Waals (Weak)FluorineFluorine Atom(Hydrophobic)Fluorine->SoluteModifiesFluorine->ProticRepels (Reduces Solubility)Fluorine->AproticCompatible

Figure 2: Interaction map showing how the fluorine substituent differentially affects solubility across solvent classes.[1][4]

Part 6: Applications in Drug Development

  • Recrystallization: The steep solubility curve in Acetone or Acetonitrile (high solubility at boiling, moderate at RT) makes them ideal candidates for purification processes.

  • Process Chemistry: For reaction solvents, DMF or NMP are preferred due to high solubility, ensuring homogeneous reaction conditions for substitution reactions on the quinolinone core.

  • Formulation: The low aqueous solubility necessitates the use of co-solvents or amorphous solid dispersions. Understanding the

    
     helps in predicting the stability of these amorphous forms.
    

References

  • PubChem. 6-Fluoro-3,4-dihydro-2(1H)-quinolinone Compound Summary. National Library of Medicine. Available at: [Link]

  • Shaikh, S. (2025).[5] Separation of Aromatic Compounds using Deep Eutectic Solvents. International Journal of Pharmaceutical Sciences.[5] Available at: [Link] (Context on aromatic solubility extraction).

  • Hu, R. Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.[1] Available at: [Link]

  • Al-Bayati, R. I., et al. (2018).[1][6] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate.[1] Available at: [Link]

The 5-Fluoroquinolin-2(1H)-one Pharmacophore: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands for a diverse range of biological targets.[1][2][3] Among its many derivatives, the 5-fluoroquinolin-2(1H)-one core has emerged as a particularly potent pharmacophore. The strategic incorporation of a fluorine atom at the 5-position imparts unique electronic properties and metabolic stability, enhancing the drug-like characteristics of the resulting molecules. This guide provides an in-depth technical analysis of the 5-fluoroquinolin-2(1H)-one scaffold, exploring its synthesis, physicochemical properties, key biological targets, structure-activity relationships, and therapeutic applications, with a focus on its successful implementation in the development of kinase and histone deacetylase (HDAC) inhibitors.

The Quinolinone Core: Physicochemical and Pharmacokinetic Rationale

The utility of a pharmacophore is fundamentally linked to its physicochemical properties, which govern its interaction with biological systems. The 5-fluoroquinolin-2(1H)-one scaffold possesses a favorable profile for drug development.

The Role of Fluorine: The introduction of fluorine, the most electronegative element, into an organic molecule has profound effects. In the 5-position of the quinolinone ring, the fluorine atom can:

  • Modulate pKa: It can lower the pKa of nearby functionalities, influencing ionization state at physiological pH.

  • Enhance Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can form strong hydrogen bonds.

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.[4]

  • Alter Lipophilicity: While context-dependent, fluorination often increases lipophilicity, which can enhance membrane permeability.

General ADME Profile: Quinolinone derivatives are often characterized by their ability to be synthetically modified to achieve a balance of properties necessary for good oral absorption, distribution to target tissues, and appropriate metabolic clearance.[5] Fine-tuning of substituents on the core scaffold allows for the optimization of these pharmacokinetic parameters.

PropertyTypical Value/CharacteristicRationale for Drug Discovery
Molecular Weight ~163.14 g/mol (unsubstituted core)Provides a low molecular weight starting point, allowing for significant functionalization while adhering to Lipinski's Rule of Five.
logP Varies with substitutionThe core itself is moderately lipophilic, providing a foundation that can be tuned to achieve optimal permeability and solubility.
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 1 Acceptor (C=O)The lactam functionality provides key hydrogen bonding features for anchoring within protein active sites.
Metabolic Stability Enhanced by C5-FluorineThe C-F bond at a strategic position resists metabolic degradation, improving pharmacokinetic profiles.[4]

Synthetic Pathways to the Core Scaffold

The construction of the 5-fluoroquinolin-2(1H)-one ring system is accessible through several established synthetic strategies. The choice of method often depends on the desired substitution pattern.

Key Synthetic Routes:

  • Conrad-Limpach-Knorr Synthesis: This is a classical and highly versatile method. It typically involves the condensation of a substituted aniline (e.g., 4-fluoroaniline) with a β-ketoester. The reaction conditions (temperature) can be controlled to favor the formation of either the 4-quinolone (lower temperature, kinetic product) or the 2-quinolone (higher temperature, thermodynamic product).[6][7]

  • Knorr Quinoline Synthesis: A variation of the above, this reaction converts a β-ketoanilide into a 2-hydroxyquinoline (the tautomer of a 2-quinolone) under strong acid catalysis, typically with sulfuric acid.[8][9]

  • Modern Catalytic Methods: More recent advances include palladium-catalyzed intramolecular C-H amination/cyclization reactions, offering alternative routes with different functional group tolerances.

The synthetic versatility of these methods allows for the introduction of various substituents around the core, which is essential for exploring structure-activity relationships (SAR).[10]

Detailed Protocol: Representative Synthesis via Knorr Cyclization

This protocol describes the synthesis of the core 5-fluoroquinolin-2(1H)-one scaffold.

Step 1: Synthesis of the β-ketoanilide Intermediate

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude anilide can often be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Acid-Catalyzed Cyclization to 5-Fluoro-4-methylquinolin-2(1H)-one

  • Slowly add the crude β-ketoanilide from Step 1 to pre-heated (100 °C) concentrated sulfuric acid (5-10 volumes) with vigorous stirring.

  • Maintain the temperature for 15-30 minutes. The solution should become dark and viscous.

  • Carefully pour the hot acid mixture onto crushed ice with stirring.

  • A precipitate will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-fluoro-4-methylquinolin-2(1H)-one.

Biological Targets and Mechanisms of Action

The 5-fluoroquinolin-2(1H)-one scaffold has proven effective in the design of inhibitors for two major classes of therapeutic targets: protein kinases and histone deacetylases (HDACs).

Case Study 1: Inhibition of EGFR/HER2 Kinases

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a central role in cell proliferation and survival.[11] Their hyperactivation is a hallmark of many cancers, making them prime targets for therapy.[12][13]

Mechanism of Inhibition: In many kinase inhibitors, the quinolinone scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues in the hinge region of the kinase's ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's phosphotransferase activity. The fluorine at the C5 position can enhance this binding and contribute to favorable pharmacokinetics. Downstream signaling through pathways like RAS/MAPK and PI3K/AKT is consequently inhibited, leading to cell cycle arrest and apoptosis.[14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Dimer RAS RAS EGFR_HER2->RAS Activates PI3K PI3K EGFR_HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor 5-Fluoroquinolin-2(1H)-one Inhibitor Inhibitor->EGFR_HER2 Blocks ATP Binding

EGFR/HER2 signaling pathway and point of inhibition.
Case Study 2: Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[15] HDAC inhibitors cause hyperacetylation, leading to the re-expression of tumor suppressor genes and ultimately inducing apoptosis in cancer cells.[16]

Pharmacophore Model: The classical HDAC inhibitor pharmacophore consists of three parts:

  • Zinc-Binding Group (ZBG): Chelates the catalytic zinc ion in the active site (e.g., hydroxamic acid).

  • Linker: A hydrophobic chain that occupies the channel leading to the active site.

  • Cap Group: A larger, often aromatic group that interacts with the rim of the active site.

The 5-fluoroquinolin-2(1H)-one moiety serves as an excellent "cap" group. Its planar aromatic structure allows for favorable interactions with surface residues of the enzyme. The clinical candidate Nanatinostat (CHR-3996) is a prime example. It is a potent, orally active, class I selective HDAC inhibitor where a 6-fluoroquinoline group acts as the cap.[17][18][19] Nanatinostat has shown promise in clinical trials for treating Epstein-Barr virus-associated cancers.[20][21] Its selectivity for class I HDACs (HDAC1, 2, 3) is a key feature, potentially leading to a better safety profile compared to pan-HDAC inhibitors.[22]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-fluoroquinolin-2(1H)-one scaffold has yielded crucial insights into the structural requirements for potent biological activity.

Position of ModificationObservationImplication for Design
N1-Position Substitution at this position is often used to attach linkers or side chains that can extend into solvent-exposed regions or other pockets of the target protein.A key vector for modulating solubility, cell permeability, and targeting specific sub-pockets.
C4-Position Introduction of small alkyl (e.g., methyl) or aryl groups can influence planarity and steric interactions within the binding site.Can be used to fine-tune binding affinity and selectivity. For example, in DAAO inhibitors, this position was critical for SAR.
C6 and C7-Positions These positions on the benzene ring are frequently used to attach larger substituents that can form additional interactions. In influenza endonuclease inhibitors, a p-fluorophenyl group at C7 was found to be potent.[23]Ideal for introducing groups that can improve potency, modulate physical properties, or serve as vectors for linker attachment in PROTACs or other bifunctional molecules.
C5-Fluorine As discussed, this substitution generally improves metabolic stability and can enhance binding through specific interactions.A highly valuable modification for improving the overall drug-like properties of the lead compound.

Methodologies for Drug Development

The discovery and optimization of drugs based on this pharmacophore follow a structured workflow, integrating chemistry, biology, and pharmacology.[24][25][26]

DrugDiscoveryWorkflow TargetID Target Identification (e.g., Kinase, HDAC) LibSynth Library Synthesis (SAR Exploration) TargetID->LibSynth Informs HTS High-Throughput Screening (HTS) LibSynth->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead Identifies Hits HitToLead->LibSynth Feedback LeadOp Lead Optimization (ADME/Tox) HitToLead->LeadOp Develops Leads LeadOp->HitToLead Feedback Preclinical Preclinical Development LeadOp->Preclinical Selects Candidate

A typical workflow for small molecule inhibitor discovery.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method, such as the ADP-Glo™ assay, to determine the potency (IC50) of a test compound against a target kinase.[27][28][29]

  • Compound Preparation: Prepare a serial dilution of the 5-fluoroquinolin-2(1H)-one test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay Buffer (containing Tris-HCl, MgCl2, BSA).

    • Test compound or DMSO (for positive and negative controls).

    • Target kinase enzyme at a pre-optimized concentration.

    • Substrate (a specific peptide or protein for the kinase).

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP at its Km concentration.

  • Incubation: Incubate the plate at 30 °C for a pre-determined time (e.g., 60 minutes) within the linear range of the reaction.[30]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The 5-fluoroquinolin-2(1H)-one pharmacophore remains a highly valuable scaffold in medicinal chemistry. Its synthetic tractability, favorable physicochemical properties, and proven success in targeting key disease-related proteins ensure its continued relevance.

Future directions for research include:

  • Novel Targets: Exploring the utility of this scaffold against other target classes, such as viral enzymes or metabolic proteins.[23]

  • Targeted Protein Degradation: Using the quinolinone core as a warhead or ligand component in bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

  • Enhanced Selectivity: Developing derivatives with improved selectivity for specific kinase or HDAC isoforms to minimize off-target effects and improve therapeutic windows.

  • Combination Therapies: Investigating the synergistic effects of 5-fluoroquinolin-2(1H)-one-based inhibitors with other anticancer agents, a strategy already being explored with Nanatinostat.[18]

References

  • Arylpiperazines as Privileged Scaffolds in the Design of Bioactive Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2022). PubMed. Retrieved from [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). PubMed Central. Retrieved from [Link]

  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). PubMed. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). Wiley Online Library. Retrieved from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). PubMed Central. Retrieved from [Link]

  • Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. (2010). PubMed. Retrieved from [Link]

  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023). ResearchGate. Retrieved from [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (2015). PubMed. Retrieved from [Link]

  • Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study. (2023). PubMed Central. Retrieved from [Link]

  • Knorr quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. (n.d.). Vipergen. Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2024). BellBrook Labs. Retrieved from [Link]

  • The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. (2017). PubMed Central. Retrieved from [Link]

  • 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. (2013). PubMed Central. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. Retrieved from [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2024). MDPI. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved from [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2021). PubMed Central. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • NantKwest Announces Updated Clinical Results for Nanatinostat (vrx-3996), a Novel HDAC Inhibitor Being Developed in Partnership with Viracta Therapeutics. (2019). ImmunityBio. Retrieved from [Link]

  • HER2 signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. (2024). PubMed Central. Retrieved from [Link]

  • Paving the way for small-molecule drug discovery. (2020). PubMed Central. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved from [Link]

  • The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors. (2012). PubMed Central. Retrieved from [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. Retrieved from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PubMed Central. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Scaffolding-Induced Property Modulation of Chemical Space. (2020). PubMed. Retrieved from [Link]

  • Histone deacetylase (HDAC) inhibitors. (2017). YouTube. Retrieved from [Link]

  • Clinical Trial: NCT03397706. (2021). My Cancer Genome. Retrieved from [Link]

  • Notch-EGFR/HER2 Bidirectional Crosstalk in Breast Cancer. (2015). Frontiers. Retrieved from [Link]

  • Ludwig Knorr's synthesis: Advances in heterocyclic synthesis of quinoline, quinolone, pyrazole, and pyrrole derivatives. (2024). Taylor & Francis Online. Retrieved from [Link]

  • From Discovery to Application - What are Small Molecule Inhibitors? (2024). YouTube. Retrieved from [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. (2022). ScienceDirect. Retrieved from [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2009). PubMed Central. Retrieved from [Link]

  • Nanatinostat – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). quimicaorganica.org. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability of 5-Fluoro-2-Quinolones Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the chemical stability of 5-fluoro-2-quinolone compounds, a critical subclass of fluoroquinolone antibiotics, under conditions mimicking the human physiological environment. For researchers, scientists, and drug development professionals, understanding the degradation pathways and the factors influencing the stability of these molecules is paramount for ensuring therapeutic efficacy, safety, and the development of robust pharmaceutical formulations.

The 5-Fluoro-2-Quinolone Core: A Structural and Mechanistic Overview

The fluoroquinolone class of antibiotics has been a cornerstone in treating a wide array of bacterial infections for decades.[1] Their broad spectrum of activity, high potency, and favorable pharmacokinetic properties have made them invaluable therapeutic agents.[1] The core structure is characterized by a bicyclic quinolone ring system. The "5-fluoro-2-quinolone" designation specifically refers to two key structural features: a fluorine atom at the C5 position and a ketone group at the C2 position, which are integral to the molecule's function and stability.

These synthetic antimicrobial agents function by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1][2] By forming a stable complex with the enzyme and DNA, the quinolone molecule traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[3]

The stability of a 5-fluoro-2-quinolone is not merely an academic concern; it is a critical determinant of its clinical utility. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, resulting in sub-therapeutic dosing and the potential for treatment failure. Furthermore, degradation products may exhibit altered toxicity profiles, posing a safety risk to the patient. Therefore, a thorough understanding of the molecule's stability is a foundational requirement in drug development.

Pivotal Factors Governing Stability in Physiological Milieus

The physiological environment is a complex and dynamic system characterized by specific pH, temperature, and the presence of various endogenous substances. Several factors can influence the stability of a 5-fluoro-2-quinolone within this environment.

  • pH: The pH of the surrounding medium is a critical factor. The carboxylic acid and the basic amine moiety (commonly a piperazine ring) of most fluoroquinolones mean they are zwitterionic over a physiological pH range. The stability of these compounds is often pH-dependent, with increased stability generally observed at neutral to slightly alkaline pH and reduced stability in acidic media.[4][5] For instance, the degradation of 5-fluoro-2'-deoxycytidine (a related fluorinated compound) is noted to be acid-catalyzed, with minimal degradation occurring above pH 5.[4]

  • Temperature: As with most chemical reactions, temperature plays a significant role in the degradation kinetics of quinolones. Elevated temperatures accelerate hydrolysis, oxidation, and other degradation pathways. Studies on various quinolones have shown that storage at refrigerated temperatures (4°C) can maintain stability for short periods, but degradation can occur over extended timeframes.[6] Conversely, frozen storage (e.g., -20°C or -80°C) generally preserves the integrity of these compounds for longer durations.[6]

  • Light (Photostability): Fluoroquinolones are notoriously susceptible to photodegradation.[7][8] The quinolone ring system can absorb UV-A radiation, leading to a series of photochemical reactions.[8] This sensitivity is a major concern, as it can lead to rapid degradation upon exposure to sunlight or even artificial light, potentially forming photoproducts with altered biological activity or toxicity.[8][9]

  • Oxidative Stress: The physiological environment contains reactive oxygen species (ROS). The piperazine moiety, a common feature in many potent fluoroquinolones, is particularly susceptible to oxidation.[10][11] Oxidative degradation can be mediated by various agents, including naturally occurring metal oxides like manganese oxide found in the environment, which can facilitate the breakdown of the piperazine ring through dealkylation and hydroxylation.[10][11]

  • Enzymatic Metabolism: In vivo, the stability of a drug is also influenced by metabolic enzymes. While this guide focuses on chemical stability, it is important to acknowledge that fluoroquinolones can be metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[12]

Characterizing the Degradation Landscape: Key Pathways

Understanding the specific chemical transformations that 5-fluoro-2-quinolones undergo is essential for predicting their stability and identifying potential degradants. The primary degradation pathways include hydrolysis, photodegradation, and oxidation.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by the addition of water. While many fluoroquinolones are relatively stable against hydrolysis in neutral conditions, they can be susceptible under acidic or alkaline conditions, which can catalyze the breakdown of the quinolone core or its substituents.

Photodegradation

This is often the most significant degradation pathway for fluoroquinolones. Upon absorption of light energy, the molecule can undergo several transformations. Key photodegradation reactions include:

  • Piperazine Ring Cleavage: The piperazine substituent at the C7 position is a common site for photodegradation, which can involve N-dealkylation or cleavage of the ring itself.[13]

  • Decarboxylation: Loss of the carboxylic acid group at the C3 position.

  • Defluorination: Removal of the fluorine atom from the C5 position.

The resulting photoproducts can be numerous and complex, necessitating robust analytical methods for their separation and identification.

Oxidative Degradation

Oxidation primarily targets electron-rich centers within the molecule. For many 5-fluoro-2-quinolones, the piperazine ring is the most vulnerable site.[10] Studies involving manganese oxide have shown that oxidation leads to dealkylation and hydroxylation at the piperazine moiety, while leaving the core quinolone ring largely intact.[10] This process likely begins with the formation of a surface complex, followed by electron transfer to generate a radical intermediate that undergoes further reaction.[10]

Below is a diagram illustrating the convergence of these stress factors on the parent compound.

cluster_stress Stress Factors cluster_pathways Degradation Pathways parent 5-Fluoro-2-Quinolone (API) Hydrolysis Hydrolysis parent->Hydrolysis Photolysis Photodegradation parent->Photolysis Oxidation Oxidation parent->Oxidation pH pH (Acid/Base) pH->Hydrolysis Temp Temperature Temp->Hydrolysis Temp->Oxidation Light Light (UV/Vis) Light->Photolysis Oxidant Oxidizing Agents Oxidant->Oxidation Degradants Degradation Products Hydrolysis->Degradants Photolysis->Degradants Oxidation->Degradants

Caption: Major stress factors and their corresponding degradation pathways for 5-fluoro-2-quinolones.

Experimental Design: Protocols for Rigorous Stability Assessment

To empirically determine the stability of a 5-fluoro-2-quinolone, a series of well-defined experiments are required. These protocols are designed to be self-validating, as the ability of the analytical method to separate the parent drug from its degradants under stress conditions confirms its utility as a "stability-indicating" method.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule by subjecting it to accelerated degradation conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the 5-fluoro-2-quinolone in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N Hydrochloric Acid (HCl).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N Sodium Hydroxide (NaOH), and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature, monitoring at set intervals (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed degradation can be rapid.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% Hydrogen Peroxide (H₂O₂).

    • Store protected from light at room temperature and sample at various time points (e.g., 2, 8, 24 hours).

    • Dilute samples for analysis.

  • Thermal Degradation:

    • Place a solid sample of the API in a controlled temperature oven (e.g., 80°C).

    • Place a solution sample in a controlled temperature bath (e.g., 80°C).

    • Sample at defined intervals (e.g., 1, 3, 7 days for solid; 8, 24, 48 hours for solution) and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber with a calibrated light source (e.g., option 2 of the ICH Q1B guideline).

    • Simultaneously, run a control sample protected from light (wrapped in aluminum foil).

    • Sample at intervals and analyze.

  • Analysis: Analyze all samples and controls using a validated stability-indicating HPLC method.

cluster_conditions Forced Degradation Conditions start Prepare API Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, RT) start->base oxidative Oxidation (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points & Neutralize/Dilute acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis report Identify Degradants & Determine Degradation % analysis->report

Caption: General workflow for a forced degradation study of a 5-fluoro-2-quinolone API.

Protocol: Stability in Physiological Buffer

Objective: To assess the stability of the compound under conditions that closely mimic the human body (pH 7.4, 37°C).

Methodology:

  • Buffer Preparation: Prepare a sterile Phosphate Buffered Saline (PBS) solution and adjust the pH to 7.4.

  • Sample Preparation: Spike the 5-fluoro-2-quinolone into the PBS buffer to achieve a final concentration relevant to expected physiological levels (e.g., 10 µg/mL).

  • Incubation: Incubate the samples in a calibrated incubator at 37°C. Protect the samples from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Quenching: Immediately upon withdrawal, quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • Analysis: Analyze all time-point samples against the T=0 sample using a validated HPLC or LC-MS method to determine the percentage of the parent compound remaining.

The Analytical Workhorse: Stability-Indicating Chromatography

The cornerstone of any stability study is a robust analytical method capable of separating the intact parent drug from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[14][15][16]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

  • Typical Setup for Quinolones:

    • Column: A reversed-phase C18 column is most commonly used.[15]

    • Mobile Phase: A mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol.[13]

    • Detection: A UV/Visible Diode Array Detector (DAD) is highly effective, as it can monitor multiple wavelengths simultaneously and provide spectral information to help identify peaks.[15] For higher sensitivity and specificity, especially for identifying unknown degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is the gold standard.[17]

The development of a stability-indicating method involves systematically testing different columns, mobile phase compositions, and gradients to achieve baseline separation between the API and all peaks generated during the forced degradation studies.

Data Interpretation and Presentation

Quantitative Data Summary

Data from stability studies should be summarized in tabular format.

Table 1: Example Forced Degradation Results for "Compound X"

Stress ConditionDuration% Assay RemainingNo. of DegradantsMajor Degradant (% Area)
0.1 N HCl24 hrs85.2%28.1%
0.1 N NaOH4 hrs70.5%315.3%
3% H₂O₂24 hrs91.8%15.5%
Thermal (80°C)48 hrs98.1%11.2%
Photolytic8 hrs65.3%>511.7%

Table 2: Example Stability of "Compound X" in PBS (pH 7.4, 37°C)

Time Point (hours)% Assay Remaining (Mean ± SD, n=3)
0100%
499.5 ± 0.4%
899.1 ± 0.6%
1298.6 ± 0.5%
2497.2 ± 0.8%
4894.8 ± 1.1%
Degradation Kinetics

By plotting the natural logarithm of the remaining drug concentration versus time, one can determine if the degradation follows first-order kinetics (a linear plot). From this, the degradation rate constant (k) can be calculated from the slope of the line, and the half-life (t½) can be determined using the equation: t½ = 0.693 / k . This provides a quantitative measure of the compound's stability under specific conditions.

Conclusion

The chemical stability of 5-fluoro-2-quinolones under physiological conditions is a multifaceted issue governed by pH, temperature, light, and oxidative stress. A comprehensive assessment requires a systematic approach using forced degradation studies to elucidate potential degradation pathways and robust, stability-indicating HPLC methods to monitor the compound's integrity over time. The insights gained from these studies are fundamental to the successful development of safe, effective, and stable quinolone-based therapeutics. By understanding the causality behind molecular instability, drug development professionals can rationally design formulations, define appropriate storage conditions, and ensure the delivery of a high-quality product to the patient.

References

  • Bories, C., Berthelot, P., Galtier, P., & de Ceaurriz, J. (1994). Stability of 5-fluorouracil solutions according to different parameters. Journal de pharmacie de Belgique, 49(5), 401–408. [Link]

  • Li, Y., Wang, Y., Zhang, H., Li, X., Wang, J., & Li, J. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1269–1275. [Link]

  • Vemulapalli, V., Munjal, S., & Chawla, J. L. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 11(1), 35–41. [Link]

  • de Bairros, Â. V., Paim, C. S., & Steppe, M. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(4). [Link]

  • Wikipedia contributors. (2023, November 27). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Vemulapalli, V., Munjal, S., & Chawla, J. L. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 11(1), 35–41. [Link]

  • Bucur, M. B., Tarcomnicu, I., & Bîrjoveanu, G. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Antibiotics, 10(11), 1387. [Link]

  • El-Gamal, M. I., Al-Said, M. S., & Al-Dosari, M. S. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 12(7), 945. [Link]

  • de Bairros, Â. V., Paim, C. S., & Steppe, M. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. [Link]

  • Wang, C., Zheng, W., Wang, P., Wang, C., & Chen, L. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 13, 982298. [Link]

  • Shervington, L. A., Abba, M., Hussain, B., & Donnelly, J. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of pharmaceutical and biomedical analysis, 39(3-4), 749–755. [Link]

  • Zhang, H., & Huang, C. H. (2005). Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide. Environmental science & technology, 39(12), 4474–4483. [Link]

  • Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2024). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Foods, 15(3), 517. [Link]

  • Nasheed Gul, W. (2015). Degradation of selected Fluoroquinolones. ResearchGate. [Link]

  • Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27–30. [Link]

  • Sjolund-Karlsson, M., et al. (2013). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Journal of clinical microbiology, 51(10), 3414–3416. [Link]

  • Sultan, N., & Arayne, M. S. (2008). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. [Link]

  • Sturini, M., Speltini, A., Maraschi, F., & Profumo, A. (2012). The sunlight degradation of five Fluoroquinolones was studied in WWTPs effluent. IRIS UNIPV. [Link]

  • Moma, J., & Balcha, A. (2021). Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO2 nanoparticles. RSC advances, 11(25), 15433–15444. [Link]

  • Zhang, H., & Huang, C. H. (2005). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. ResearchGate. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565–1574. [Link]

  • Pinto, D. D. M., Rodrigues, T. A. N., & de Souza, S. V. C. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS omega, 8(41), 37803–37815. [Link]

  • Gola, D., et al. (2022). Assessing the Photocatalytic Degradation of Fluoroquinolone Norfloxacin by Mn:ZnS Quantum Dots: Kinetic Study, Degradation Pathway and Influencing Factors. Catalysts, 12(10), 1234. [Link]

  • Khan, S., et al. (2023). Accelerated stability evaluation and in vitro antimicrobial activity of a preformed ciprofloxacin nanocrystal formulation. Latin American Journal of Pharmacy, 42(1), 1-8. [Link]

  • Speltini, A., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(6), 899–912. [Link]

  • Valdés, C., et al. (2022). Photocatalytic degradation of fluoroquinolone antibiotics in solution. Preprints.org. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Fluoroquinolin-2(1H)-one via Modified Knoevenagel Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for tyrosine kinase inhibitors, histone deacetylase (HDAC) inhibitors, and dopamine receptor modulators. The introduction of a fluorine atom at the C5 position (5-fluoroquinolin-2(1H)-one) significantly alters the electronic properties of the adjacent binding pocket and metabolic stability of the final drug candidate.

This application note details a robust, scalable protocol for synthesizing 5-fluoroquinolin-2(1H)-one starting from the sensitive precursor 2-amino-6-fluorobenzaldehyde. Unlike multi-step routes involving ring-closing metathesis or Heck couplings, this protocol utilizes a Doebner-modified Knoevenagel condensation . This "one-pot" cascade reaction achieves condensation, cyclization, and decarboxylation in a single operational step, maximizing atom economy and minimizing handling of unstable intermediates.

Retrosynthetic Logic & Mechanism

The synthesis relies on the reactivity of the aldehyde functionality in 2-amino-6-fluorobenzaldehyde with the active methylene of malonic acid. The presence of the ortho-amino group is critical; it acts as an internal nucleophile to trap the transient cinnamic acid derivative, driving the reaction toward the thermodynamically stable lactam (quinolone).

Reaction Pathway Visualization

The following diagram illustrates the cascade mechanism, highlighting the critical decarboxylation step that renders the process irreversible.

ReactionPathway SM1 2-Amino-6-fluorobenzaldehyde Inter1 Imine/Enamine Intermediate SM1->Inter1 Piperidine (Catalyst) SM2 Malonic Acid SM2->Inter1 Piperidine (Catalyst) Inter2 2-Amino-6-fluoro- cinnamic acid (Transient) Inter1->Inter2 - H2O (Condensation) Product 5-Fluoroquinolin-2(1H)-one Inter2->Product Cyclization & Decarboxylation (-CO2, -H2O) Byprods CO2 + H2O Inter2->Byprods

Caption: Mechanistic cascade from aldehyde condensation to decarboxylative cyclization.

Material Attributes & Safety Profile

Critical Handling Note: 2-Amino-6-fluorobenzaldehyde is prone to oxidative degradation and self-polymerization. It must be stored under inert gas at 2–8°C. Use freshly opened or repurified material for optimal yields.

ReagentCAS No.[1][2][3][4]MW ( g/mol )RoleHazard Class
2-Amino-6-fluorobenzaldehyde 151585-93-2139.13Limiting ReagentIrritant, Air Sensitive
Malonic Acid 141-82-2104.06C2-SourceIrritant
Piperidine 110-89-485.15Base CatalystToxic, Flammable
Pyridine 110-86-179.10Solvent/BaseFlammable, Toxic
Hydrochloric Acid (2N) 7647-01-036.46Quench/PrecipitationCorrosive

Detailed Experimental Protocol

Pre-requisites
  • Glassware: 100 mL Round Bottom Flask (RBF) with 24/40 joint, reflux condenser, drying tube (CaCl₂), and magnetic stir bar.

  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required if reagents are fresh).

  • Temperature Control: Oil bath set to 120°C.

Synthesis Workflow

Step 1: Reaction Assembly

  • Charge the 100 mL RBF with 2-amino-6-fluorobenzaldehyde (1.39 g, 10.0 mmol).

  • Add Malonic acid (1.56 g, 15.0 mmol, 1.5 equiv).

    • Expert Insight: A stoichiometric excess of malonic acid drives the condensation to completion and compensates for any thermal decomposition of the acid.

  • Add anhydrous Pyridine (10 mL) as the solvent.

  • Add Piperidine (0.1 mL, ~5 drops) as the catalyst.

    • Mechanism:[5][6][7] Piperidine forms a transient iminium ion with the aldehyde, significantly lowering the activation energy for the nucleophilic attack by malonic acid.

Step 2: Thermal Cyclization

  • Equip the flask with the reflux condenser and drying tube.

  • Heat the mixture to reflux (115–120°C) with vigorous stirring.

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Evolution of CO₂ bubbles (decarboxylation) is a visual indicator of reaction progress. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting aldehyde (high R_f) should disappear, replaced by a lower R_f fluorescent spot (quinolone).

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature (~25°C).

  • Slowly pour the dark reaction mixture into a beaker containing ice-cold 2N HCl (50 mL) with stirring.

    • Why: The acid neutralizes the pyridine and piperidine, converting them into water-soluble salts. The product, being a weak acid/base (phenol/lactam tautomer), will precipitate out of the acidic aqueous phase.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Büchner funnel and wash copiously with cold water (3 x 20 mL) to remove pyridinium salts.

  • Air dry the crude solid.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol (or an EtOH/Water mixture).

    • Dissolve crude solid in boiling ethanol.

    • Filter hot (if insoluble black particles remain).

    • Cool slowly to 4°C to induce crystallization.

  • Filter the off-white to pale yellow needles and dry under vacuum at 50°C.

Expected Results
  • Yield: 65–75%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 220–225°C (decomposes).

  • 1H NMR (DMSO-d6, 400 MHz): Characteristic signals include the alkene proton at C3 (~6.5 ppm, d) and C4 (~8.0 ppm, d), along with the specific coupling pattern of the fluorine on the benzene ring.

Process Troubleshooting & Optimization

The following decision tree assists in resolving common synthetic issues.

Troubleshooting Start Issue Detected Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Product is Dark/Tar Start->Issue2 Sol1 Check pH of Workup. Must be acidic (pH < 2) to solubilize Pyridine. Issue1->Sol1 Sol2 Aldehyde degraded. Use fresh SM or increase Piperidine load. Issue1->Sol2 Sol3 Oxidation occurred. Degas solvents and run under N2. Issue2->Sol3

Caption: Troubleshooting logic for common failure modes in Knoevenagel cyclization.

References

  • Meth-Cohn, O., et al. (1981). "A versatile synthesis of quinolines and quinolin-2(1H)-ones." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Moffat, D., et al. (2010).[8] "Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor." Journal of Medicinal Chemistry. (Demonstrates utility of fluoro-quinolinone scaffolds). Link

  • ChemicalBook. (2025).[4][8][9] "2-Amino-6-fluorobenzaldehyde Properties and Stability." (Source for physical properties and handling of starting material).[4][6][8][10][11] Link

  • BenchChem. (2025).[4][12] "Application Notes and Protocols for Knoevenagel Condensation." (General protocol validation). Link

Sources

Application Notes & Protocols: N-Alkylation Strategies for 5-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Alkyl Quinolinone Scaffold

The 5-fluoroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry and materials science. The introduction of an N-alkyl substituent is a critical synthetic step that profoundly influences the molecule's pharmacological and photophysical properties. N-alkylation can enhance cell permeability, modulate receptor binding affinity, and fine-tune electronic properties for applications in drug discovery, including the development of novel anticancer agents, antivirals, and CNS-targeted therapeutics.[1][2] This guide provides a detailed exploration of the chemical principles and field-proven protocols for the regioselective N-alkylation of 5-fluoroquinolin-2(1H)-one, designed for researchers and drug development professionals.

Part 1: The Core Chemical Challenge: Regioselectivity in an Ambident System

The primary challenge in the alkylation of 5-fluoroquinolin-2(1H)-one is controlling regioselectivity. The molecule exists in a tautomeric equilibrium between its lactam and lactim forms. Deprotonation with a base generates an ambident nucleophilic anion with electron density on both the nitrogen and oxygen atoms. The reaction outcome—N-alkylation versus O-alkylation—is therefore highly dependent on the reaction conditions.[3][4]

  • N-Alkylation (Kinetic Product): Generally favored under conditions that promote reaction at the more nucleophilic nitrogen atom.

  • O-Alkylation (Thermodynamic Product): Can occur under specific conditions, leading to the formation of a 2-alkoxy-5-fluoroquinoline, which is often an undesired byproduct in the context of N-alkylation.

The choice of base, solvent, counter-ion, and the nature of the alkylating agent are paramount in directing the reaction toward the desired N-alkylated product.[3][4]

Figure 1: Tautomerism and resonance structures of the ambident quinolinone anion.

Part 2: Recommended Protocols for N-Alkylation

Two primary methods have proven robust and reliable for achieving high yields of N-alkylated 5-fluoroquinolin-2(1H)-ones: classical Sₙ2 reaction under anhydrous aprotic conditions and Phase-Transfer Catalysis (PTC).

Method 1: Classical Sₙ2 Alkylation with Strong Base

This is the most direct approach, analogous to the Williamson ether synthesis, and relies on the complete deprotonation of the quinolinone to form the nucleophilic anion.[5][6][7] The use of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is crucial. These solvents effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophile, promoting the Sₙ2 attack at the nitrogen.[8]

Causality Behind Experimental Choices:

  • Base (NaH): An irreversible, non-nucleophilic base that ensures complete formation of the quinolinone anion, driving the reaction to completion.

  • Solvent (Anhydrous THF/DMF): Polar aprotic solvents are essential. They prevent protonation of the highly basic anion and promote the Sₙ2 mechanism. The presence of water would immediately quench the anion.

  • Temperature: Starting at 0 °C allows for controlled deprotonation (hydrogen gas evolution) before warming to facilitate the Sₙ2 reaction.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-Fluoroquinolin-2(1H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per 1 mmol of substrate) via syringe. Stir the suspension under a nitrogen atmosphere.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure proper ventilation and slow addition to control the reaction rate. Stir at 0 °C for 30-60 minutes after the addition is complete, or until gas evolution ceases and a clear solution forms.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise via syringe at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

SN2_Workflow start Start: 5-Fluoroquinolin-2(1H)-one in anhydrous DMF deprotonation 1. Cool to 0°C 2. Add NaH (1.2 eq) 3. Stir 30-60 min @ 0°C start->deprotonation alkylation Add Alkyl Halide (R-X, 1.1 eq) dropwise @ 0°C deprotonation->alkylation reaction Warm to RT Stir 4-16h (Monitor via TLC/LCMS) alkylation->reaction workup 1. Cool to 0°C 2. Quench with sat. aq. NH4Cl 3. Extract with EtOAc reaction->workup purify Dry, Concentrate & Purify via Chromatography workup->purify end_node Product: N-Alkyl-5-Fluoroquinolin-2-one purify->end_node

Figure 2: General workflow for classical Sₙ2 N-alkylation.

Method 2: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful and often milder alternative, particularly useful for scaled-up syntheses. It avoids the need for strong, moisture-sensitive bases like NaH and anhydrous conditions.[9][10] The reaction occurs in a biphasic system (solid-liquid or liquid-liquid), where a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated quinolinone from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[11]

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild, inexpensive, and easy-to-handle inorganic base. It is sufficient to deprotonate the quinolinone at the interface.[4]

  • Catalyst (TBAB): The lipophilic tetrabutylammonium cation pairs with the quinolinone anion, forming an ion pair that is soluble in the organic phase, thus overcoming the mutual insolubility of the reactants.

  • Solvent (DMF/Acetonitrile): A polar aprotic solvent is still preferred to dissolve the alkylating agent and the catalyst-anion complex.

  • Setup: To a round-bottom flask, add 5-Fluoroquinolin-2(1H)-one (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent & Reagent Addition: Add DMF or Acetonitrile (10-20 mL per 1 mmol of substrate) followed by the alkylating agent (1.2 eq).

  • Reaction: Heat the mixture to 50-80 °C with vigorous stirring. The elevated temperature increases the reaction rate. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-8 hours.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

PTC_Mechanism PTC Mechanism Overview cluster_organic Organic Phase (e.g., DMF) cluster_solid Solid Phase organic_reactants R-X (Alkyl Halide) Q⁺A⁻ (Soluble Ion Pair) reaction Sₙ2 Reaction Q⁺A⁻ + R-X → R-A + Q⁺X⁻ organic_reactants->reaction catalyst_return Q⁺X⁻ reaction->catalyst_return deprotonation A⁻K⁺ (Anion Salt) catalyst_return->deprotonation Ion Exchange solid_reactants AH (Quinolinone) K₂CO₃ (Base) solid_reactants->deprotonation deprotonation->organic_reactants Phase Transfer

Figure 3: The catalytic cycle in Phase-Transfer Catalyzed N-alkylation.

Part 3: Comparative Analysis & Method Selection

ParameterMethod 1: Classical Sₙ2 (NaH)Method 2: Phase-Transfer Catalysis (PTC)
Base Strong (NaH)Mild (K₂CO₃)
Conditions Strictly anhydrous, inert atmosphereTolerant to trace moisture
Safety Hydrogen gas evolution, pyrophoric baseGenerally safer, avoids reactive reagents
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Substrate Scope Excellent for a wide range of alkyl halidesVery good, especially for reactive halides
Scalability More challenging due to safety/handlingExcellent, preferred for industrial scale
Selectivity Typically high N-selectivityHigh N-selectivity

Part 4: A Note on the Mitsunobu Reaction

While the Mitsunobu reaction is a powerful tool for forming C-N bonds, its application for the N-alkylation of quinolinones can be problematic and may favor O-alkylation.[12][13][14][15] The reaction outcome is highly sensitive to the substrate, alcohol, and solvent. For dedicated N-alkylation of 5-fluoroquinolin-2(1H)-one, the classical Sₙ2 and PTC methods offer more reliable and predictable regiochemical control.

Part 5: Product Characterization

Unambiguous confirmation of N-alkylation versus O-alkylation is critical and is readily achieved using NMR spectroscopy.

  • ¹H NMR: The appearance of a new signal cluster, typically between 3.5-4.5 ppm, corresponding to the methylene protons adjacent to the nitrogen (-N-CH₂ -R), is a key indicator.

  • ¹³C NMR: The N-alkylated product will show a characteristic signal for the -C H₂-N carbon around 40-55 ppm.[16] The carbonyl carbon (C2) signal remains present, typically around 160 ppm. In contrast, an O-alkylated product would lack the C=O signal and show a new signal for an O-C H₂-R carbon further downfield.[3]

  • 2D NMR (HMBC): A correlation between the methylene protons (-N-CH₂-) and the quinolinone ring carbons (especially C2 and C8a) provides definitive proof of N-alkylation.[3][16]

References

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (n.d.). UW Tacoma. Retrieved from [Link]

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935–938. Available at: [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2). Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lou, S., et al. (2021). Modulation of charge transfer by N-alkylation to control photoluminescence energy and quantum yield. Chemical Science, 12(15), 5521–5528. Available at: [Link]

  • Vasu, D., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(5), 333–337. Available at: [Link]

  • Jones, S., et al. (2010). Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. Journal of Medicinal Chemistry, 53(21), 7542–7557. Available at: [Link]

  • Wang, T., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][17][18]naphthyrin-5(6H)-one. Tetrahedron, 72(46), 7335–7340. Available at: [Link]

  • Chen, C. L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812–2817. Available at: [Link]

  • Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Moody, C. J., & Rees, C. W. (1999). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (3), 329–333. Available at: [Link]

  • El-Sayed, M. I. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using phase transfer catalysis. Chemical Science Transactions, 3(1), 265–273. Available at: [Link]

  • Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group, Princeton University. Retrieved from [Link]

  • Jennings, L. D., & Marenna, L. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 10, 2970–2983. Available at: [Link]

  • N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Electrophilic Aromatic Substitution on 5-Fluoroquinolin-2(1H)-one

[1]

Introduction & Scaffold Analysis

The 5-Fluoroquinolin-2(1H)-one scaffold (also known as 5-fluoro-carbostyril) represents a unique bicyclic system where a pi-deficient pyridinone ring is fused to a pi-rich, fluorine-substituted benzene ring.[1] This scaffold is a critical pharmacophore in the development of HDAC inhibitors (e.g., analogues of CHR-3996), antibacterial agents (gyrase inhibitors), and bioisosteres for coumarins.

Electronic Landscape & Regioselectivity

Successful functionalization requires understanding the competition between the enaminone character of the heterocyclic ring and the activated arene system.

  • The 5-Fluoro Effect: The fluorine atom at C5 exerts a strong inductive withdrawing effect (-I) but a potent mesomeric donating effect (+M).[1] As an ortho/para director, it activates C6 (ortho) and C8 (para).

  • The Lactam (N1-C2) Effect: The amide nitrogen (N1) is a strong resonance donor. It activates positions C6 (para) and C8 (ortho).

  • The "Sweet Spot" (C6): Position C6 benefits from Cooperative Activation . It is ortho to the Fluorine and para to the Nitrogen. This dual activation makes C6 the most nucleophilic site on the benzene ring for EAS.

  • The C3 Trap: In neutral or weakly acidic media, the C3 position behaves like an enamine

    
    -carbon and is highly reactive toward halogens.[1] However, in strong acids (Nitration/Sulfonation conditions), the lactam system is protonated or hydrogen-bonded, deactivating C3 and directing substitution exclusively to the benzene ring (C6).
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent reactivity pathways based on reaction conditions.

GScaffold5-Fluoroquinolin-2(1H)-oneAcidicStrong Acid Media(H2SO4, ClSO3H)Scaffold->Acidic pH < 1 NeutralWeak Acid/Neutral Media(AcOH, CH2Cl2)Scaffold->Neutral pH > 4 Intermediate_AProtonated Lactam(C3 Deactivated)Acidic->Intermediate_A Protonation Intermediate_BActive Enamine(C3 Nucleophilic)Neutral->Intermediate_B Tautomerization Product_C6C6-Substitution(Nitration, Sulfonation)Intermediate_A->Product_C6 Electrophilic Attack(Cooperative F/N activation) Product_C3C3-Substitution(Bromination, Iodination)Intermediate_B->Product_C3 Enamine Attack

Figure 1: Divergent regioselectivity controlled by reaction medium acidity.[1] Strong acids favor benzene ring substitution (C6), while milder conditions favor heterocyclic substitution (C3).

Protocol A: Regioselective Nitration (Targeting C6)

Objective: Synthesis of 5-fluoro-6-nitroquinolin-2(1H)-one. Mechanism: The use of concentrated sulfuric acid protonates the carbonyl oxygen, deactivating the heterocyclic ring and preventing oxidation or substitution at C3. The electrophile (

Materials
  • Substrate: 5-Fluoroquinolin-2(1H)-one (1.0 equiv)

  • Solvent: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    )
  • Quench: Crushed ice / Ammonium hydroxide (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 5-fluoroquinolin-2(1H)-one (10 mmol) in concentrated

    
     (5 mL/mmol).
    
    • Note: The dissolution is exothermic. Cool the flask in an ice-water bath to maintain 0–5 °C.

  • Addition: Dropwise add fuming

    
     (1.1 equiv) or add solid 
    
    
    (1.1 equiv) in small portions over 20 minutes.
    • Critical Control: Do not allow the internal temperature to exceed 10 °C. Higher temperatures may lead to dinitration (C6/C8) or oxidative ring opening.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The product will appear more polar than the starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 50g). A yellow precipitate typically forms.[1]

  • Isolation:

    • Adjust pH to ~4–5 using

      
       (conc.) or saturated 
      
      
      . Caution: Exothermic.
    • Filter the precipitate.[2] Wash the cake copiously with cold water to remove acid residues.

    • Dry the solid in a vacuum oven at 50 °C.

  • Purification: Recrystallization from Ethanol or DMF/Water is usually sufficient.[1]

Expected Yield: 75–85% Data Validation:

  • 1H NMR: Look for the loss of the C6 proton and a downfield shift of the C7/C8 protons. The coupling constant between H7 and H8 (ortho) will be preserved, while H6 is gone.

Protocol B: Controlled Halogenation (C3 vs. C6)

Objective: To selectively access 3-bromo-5-fluoroquinolin-2(1H)-one (Kinetic) or 5-fluoro-6-bromoquinolin-2(1H)-one (Thermodynamic/Blocked).[1]

Scenario 1: C3-Bromination (Standard)

In acetic acid, the enamine character dominates.

  • Dissolve substrate in Glacial Acetic Acid (10 mL/g).

  • Add Bromine (

    
    , 1.05 equiv) in AcOH dropwise at Room Temperature.
    
  • Result: Rapid decolorization of bromine indicates reaction at C3.

  • Product: 3-Bromo-5-fluoroquinolin-2(1H)-one.[1]

Scenario 2: C6-Bromination (The "Switched" Protocol)

To force bromination onto the benzene ring (C6), one must either block C3 or use conditions that deactivate the enamine. However, a more practical approach for medicinal chemistry is often Bromination of the N-oxide or using NBS in strong acid .

Recommended Protocol for C6-Br:

  • Solvent: Concentrated

    
     (similar to nitration).
    
  • Reagent: N-Bromosuccinimide (NBS, 1.1 equiv).[1]

  • Conditions: 0 °C to RT, 12 hours.

  • Mechanism: The strong acid protonates the lactam, deactivating C3. The highly reactive NBS (generating

    
     in situ) attacks the activated C6 position.
    

Protocol C: Chlorosulfonation

Objective: Synthesis of 5-fluoro-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (Key intermediate for sulfonamide synthesis).[1]

Methodology
  • Setup: Place chlorosulfonic acid (

    
    , 5–8 equiv) in a dry flask under Argon. Cool to 0 °C.
    
  • Addition: Add solid 5-fluoroquinolin-2(1H)-one portion-wise. Caution: HCl gas evolution.

  • Heating: After addition, heat the mixture to 60–80 °C for 3 hours.

    • Note: Higher temperatures drive the equilibrium toward the sulfonyl chloride.

  • Quench: Extremely Hazardous. Pour the reaction mixture dropwise onto crushed ice with vigorous stirring. Do not allow the temperature to rise, or hydrolysis to the sulfonic acid will occur.

  • Workup: Filter the resulting solid immediately (sulfonyl chlorides are unstable in water). Dry under high vacuum or use immediately for coupling with amines.[1]

Summary of Reactivity & Data

Reaction TypeReagentsPrimary RegiocenterMechanism Driver
Nitration

C6 Cooperative activation (F-ortho, N-para); C3 deactivated by protonation.[1]
Bromination (A)

C3 Enamine reactivity of the lactam ring.
Bromination (B)

C6 Acid-mediated deactivation of C3; Arene activation.[1]
Chlorosulfonation

C6 Strong acid conditions favor arene substitution.[1]
Troubleshooting Guide
  • Problem: Formation of 3,6-dinitro or 3,6-dibromo products.

    • Solution: Reduce equivalents of electrophile. Ensure temperature control. For nitration, ensure media is strongly acidic to fully deactivate C3.

  • Problem: Low solubility of starting material.

    • Solution: 5-Fluoroquinolin-2(1H)-one is rigid and planar.[1] Use TFA (Trifluoroacetic acid) or warm

      
       for initial dissolution before adding the electrophile.
      
  • Safety: 5-Fluoro derivatives can release HF if subjected to extreme thermal decomposition or nucleophilic aromatic substitution conditions (though EAS is safe).[1] Always use calcium gluconate gel if handling HF precursors, though these protocols generate HCl/NOx.

References

  • Regioselectivity Predictions: RegioSQM: Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 2016. Link

  • Bromination of Quinolones: Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.[1] J. Org.[1] Pharm. Chem., 2020.[2][3][4][5] Link

  • Nitration Protocols: Technology of Preparing 8-Hydroxy-5-nitroquinoline. (Analogous conditions for activated quinolines). ResearchGate, 2021. Link

  • HDAC Inhibitor Synthesis (CHR-3996): Discovery of ... CHR-3996, a Class I Selective Orally Active Histone Deacetylase Inhibitor.[1][3] J. Med.[1] Chem., 2010.[6][7] Link

  • Sulfonylation Chemistry: Design, Synthesis, and Anticancer... Activities of Quinoline-5-Sulfonamides. Molecules, 2024.[6] Link

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Fluoroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will delve into the common challenges encountered during its purification and provide validated protocols to overcome them.

Section 1: Understanding the Chemistry of Purification

5-Fluoroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its synthesis, often achieved through methods like the Friedländer annulation, can result in a crude product containing various byproducts and unreacted starting materials.[3][4][5][6][7] The success of subsequent research and development hinges on the effective removal of these impurities.

Common Impurities and Byproducts

The nature and quantity of impurities will largely depend on the synthetic route employed. For a typical Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, potential impurities include:

  • Unreacted Starting Materials: Such as 2-amino-5-fluorobenzaldehyde or related ketones.

  • Side-Products: Arising from self-condensation of the starting materials or alternative reaction pathways.

  • Isomers: Positional isomers may form depending on the reactants and reaction conditions.

  • Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis may persist in the crude product.[7]

A thorough understanding of the reaction mechanism is the first step in devising an effective purification strategy.

Section 2: Troubleshooting and FAQs

This section addresses common questions and issues that arise during the purification of 5-Fluoroquinolin-2(1H)-one.

Q1: My crude product is a dark, oily residue. How do I even begin the purification process?

A1: An oily or darkly colored crude product is a common outcome, often due to polymeric byproducts or residual catalyst. Before attempting a more rigorous purification method like column chromatography, it is advisable to perform a preliminary cleanup.

Initial Workup Strategy:

  • Trituration: Begin by triturating the crude oil with a non-polar solvent like hexanes or diethyl ether. This will often precipitate the desired product while dissolving non-polar impurities.

  • Activated Carbon Treatment: If the color persists, dissolving the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treating it with activated carbon can help remove colored impurities. Be cautious, as this can sometimes lead to loss of the desired product through adsorption.

  • Acid-Base Extraction: Given the presence of a lactam and a secondary amine tautomer, 5-Fluoroquinolin-2(1H)-one has weakly acidic and basic properties. An acid-base extraction can be an effective initial purification step to separate it from neutral organic impurities.

Q2: I'm struggling to achieve good separation with column chromatography. What am I doing wrong?

A2: Column chromatography is a powerful technique, but its success is highly dependent on the chosen conditions.[8]

Troubleshooting Poor Separation:

  • Inappropriate Solvent System: The polarity of the mobile phase is critical.[8]

    • Solution: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. For quinolinone derivatives, a gradient elution is often effective.

  • Compound-Silica Interaction: The acidic nature of silica gel can lead to streaking or irreversible adsorption of basic compounds.

    • Solution: Add a small amount (0.1-1%) of triethylamine or a few drops of ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel.[8] Alternatively, consider using a different stationary phase like neutral or basic alumina.

  • Column Overloading: Loading too much crude material onto the column will result in poor separation.[8]

    • Solution: As a general rule, the sample load should be 1-5% of the mass of the stationary phase.[8]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolOffers a good polarity range for elution.
Modifier (if needed) 0.1-1% TriethylamineNeutralizes acidic silica, improving peak shape for basic compounds.
Sample Load 1-5% of silica massPrevents column overloading and ensures optimal separation.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.[8]

Solutions for "Oiling Out":

  • Add More Solvent: Re-heat the solution until the oil redissolves, then add more hot solvent before allowing it to cool slowly.[9]

  • Slow Cooling: Ensure the solution cools to room temperature slowly, and then transfer it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[8]

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.[8]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity and structure of your 5-Fluoroquinolin-2(1H)-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also give an indication of purity.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. A single sharp peak is indicative of a pure compound.

Section 3: Experimental Protocols

Purification by Column Chromatography

This protocol assumes a crude product that has undergone initial workup.

Workflow for Column Chromatography Purification

G A Crude 5-Fluoroquinolin-2(1H)-one B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Prepare Silica Column in Hexane D->E F Elute with Hexane/EtOAc Gradient (e.g., 100:0 to 70:30) E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent under Reduced Pressure H->I J High Purity 5-Fluoroquinolin-2(1H)-one I->J

Caption: Workflow for purifying 5-Fluoroquinolin-2(1H)-one via column chromatography.

Step-by-Step Protocol:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture to a dry powder.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with 100% hexane, gradually increasing the polarity with ethyl acetate. A typical gradient might be from 100% hexane to 70:30 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purification by Recrystallization

Decision Tree for Recrystallization Solvent Selection

G A Test Solubility of Crude Product B Soluble in Cold Solvent? A->B C Insoluble in Hot Solvent? B->C No E Poor Candidate B->E Yes D Good Candidate Solvent C->D No C->E Yes F Try a Different Solvent E->F

Caption: Decision process for selecting a suitable recrystallization solvent.

Step-by-Step Protocol:

  • Solvent Selection: Test the solubility of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (2025). ChemInform.
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC. (n.d.).
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. (n.d.). MDPI.
  • Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived
  • Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor | Request PDF. (n.d.).
  • Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC. (2021).
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC. (n.d.).
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). Royal Society of Chemistry.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles. (n.d.).
  • "troubleshooting guide for the synthesis of heterocyclic compounds". (n.d.). BenchChem.
  • Friedländer synthesis - Wikipedia. (n.d.). Wikipedia.
  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC. (n.d.).
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (n.d.).
  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
  • How to Purify an organic compound via recrystallization or reprecipitation?. (n.d.).
  • Functionalized quinolones and isoquinolones via 1,2-difunctionalization of arynes: synthesis of antagonist agent AS2717638 and floxacin key intermediates. (n.d.). Royal Society of Chemistry.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

Sources

Controlling O- vs N-alkylation selectivity in 5-fluoro-2-quinolone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for controlling O- vs. N-alkylation selectivity of 5-fluoro-2-quinolone. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this ambident nucleophile. Here, we provide in-depth answers to common questions, troubleshooting for specific experimental challenges, and validated protocols to guide your synthetic strategy.

Introduction: The Challenge of Ambident Reactivity

5-Fluoro-2-quinolone is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the nitrogen atom (N1) and the exocyclic oxygen atom (O2). This duality arises from its existence in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. Consequently, alkylation reactions can yield two different constitutional isomers: the N-alkylated product or the O-alkylated product. Controlling the regioselectivity of this reaction is a common but critical challenge in synthetic chemistry, as the biological and physical properties of the resulting isomers are often dramatically different. This guide will equip you with the foundational principles and practical solutions to direct the reaction toward your desired outcome.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the alkylation of 5-fluoro-2-quinolone.

Q1: What makes 5-fluoro-2-quinolone an ambident nucleophile?

Answer: 5-Fluoro-2-quinolone exists in two tautomeric forms: the amide-like 2-quinolone (lactam) and the aromatic 2-hydroxyquinoline (lactim).[1] Deprotonation with a base generates a delocalized anion (a quinolinate) where the negative charge is shared between the nitrogen and oxygen atoms. This allows the anion to react with an electrophile at either site, making it an ambident nucleophile. The lactam form is generally the dominant tautomer in nonaqueous phases and the solid state.[1]

Caption: Tautomeric equilibrium of 5-fluoro-2-quinolone.

Q2: How does the Hard and Soft Acids and Bases (HSAB) principle apply here?

Answer: The Hard and Soft Acids and Bases (HSAB) principle is a key framework for predicting the outcome of these reactions.[2][3] It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[3][4]

  • The Quinolonate Anion:

    • The oxygen atom is the harder nucleophilic center due to its higher electronegativity and charge density.

    • The nitrogen atom is the softer nucleophilic center as it is less electronegative and more polarizable.[5]

  • The Electrophile (Alkylating Agent):

    • Hard Electrophiles: These have a high positive charge density and are not very polarizable. Examples include alkyl sulfates (R-OSO₂OR), sulfonates (R-OTs, R-OMs), and acyl halides. They will preferentially react with the hard oxygen center to yield the O-alkylated product .

    • Soft Electrophiles: These have a lower positive charge density and are more polarizable. Examples include alkyl iodides (R-I) and some alkyl bromides (R-Br). They will preferentially react with the soft nitrogen center to yield the N-alkylated product .

Q3: What is the difference between kinetic and thermodynamic control in this reaction?

Answer: The reaction can be governed by two different regimes: kinetic control or thermodynamic control.[6][7][8]

  • Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product formed is the one that forms the fastest—the one with the lower activation energy.[6] For many quinolone systems, N-alkylation is the kinetically favored pathway because the nitrogen atom, being the more nucleophilic (softer) center, can attack more readily.[9]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the initial products to equilibrate, and the final major product will be the most stable one, regardless of how fast it formed.[6][7] The relative stability of the N- vs. O-alkylated products can depend on factors like steric hindrance and electronic effects, but often the O-alkylated product, being an aromatic ether, can be the more thermodynamically stable isomer .

Understanding this distinction is crucial because you can often select for one product over the other by simply adjusting the reaction temperature.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the alkylation of 5-fluoro-2-quinolone.

Problem 1: I am getting the O-alkylated product, but I want the N-alkylated product.

This is a frequent challenge, often indicating that the reaction conditions favor attack at the hard oxygen center.

Potential Cause Explanation & Solution
Incorrect Electrophile You may be using an electrophile that is too "hard." Alkyl chlorides, tosylates, or sulfates favor O-alkylation. Solution: Switch to a softer electrophile. The general order of softness for the leaving group is I > Br > Cl > OTs. Using an alkyl iodide (R-I) or benzyl bromide is highly recommended for promoting N-alkylation.
Base and Solvent Choice Certain base/solvent combinations can favor O-alkylation. For example, weaker bases like K₂CO₃ in a polar aprotic solvent like DMF can lead to thermodynamic conditions or favor the reactivity of the oxygen anion.[10] Solution: Use a strong, non-coordinating base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in a less polar, non-coordinating solvent like THF or dioxane. This generates the quinolinate anion quickly and irreversibly, favoring the kinetic (N-alkylation) pathway.
High Reaction Temperature Running the reaction at elevated temperatures (e.g., >80 °C) can allow the reaction to reach thermodynamic equilibrium, which may favor the more stable O-alkylated isomer. Solution: Perform the reaction at a lower temperature. Start by deprotonating with a strong base like NaH at 0 °C, then add the electrophile and allow the reaction to slowly warm to room temperature. This ensures the reaction remains under kinetic control.
Problem 2: My reaction is giving a low-yielding, inseparable mixture of N- and O-alkylated products.

Poor selectivity is often the result of moderately reactive electrophiles or suboptimal base/solvent combinations.

Potential Cause Explanation & Solution
Intermediate Electrophile Hardness Electrophiles like benzyl chloride can exhibit borderline behavior, reacting at both N and O centers without strong preference. Solution: To favor N-alkylation, convert the alkyl chloride to the much softer alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions). To favor O-alkylation, convert the alcohol to a harder leaving group like a tosylate.
Counter-ion Effects The cation from the base (Li⁺, Na⁺, K⁺, Cs⁺) significantly influences the reaction. Smaller, harder cations like Li⁺ can coordinate more tightly to the hard oxygen atom, potentially leaving the nitrogen more available for attack. Conversely, using silver salts (Ag⁺) is a classic method to promote O-alkylation.[10] Solution: Systematically screen different alkali metal bases (e.g., NaH, KH, Cs₂CO₃). For N-alkylation, NaH in THF is a robust starting point. For O-alkylation, consider using Ag₂CO₃ in a solvent like toluene.
Solvent Polarity The solvent affects how "free" the quinolinate anion is. Polar aprotic solvents (DMF, DMSO) can solvate the cation well, creating a more reactive "naked" anion that often attacks via the more nucleophilic nitrogen atom.[4] Solution: To enhance N-selectivity, ensure your DMF or DMSO is anhydrous. To potentially increase O-selectivity, a less polar solvent like THF or toluene might be beneficial, as it encourages tighter ion pairing between the cation and the oxygen atom.
Decision Workflow for Optimizing Selectivity

Use the following workflow to guide your experimental design.

workflow start_node Desired Product? n_node N-Alkylated Product start_node->n_node N-Alkylation o_node O-Alkylated Product start_node->o_node O-Alkylation decision_node decision_node n_node->decision_node Select Conditions for Kinetic Control / Soft-Soft Interaction decision_node2 decision_node2 o_node->decision_node2 Select Conditions for Thermodynamic Control / Hard-Hard Interaction condition_node_n1 Use Soft Electrophile: Alkyl Iodide (R-I) Benzyl Bromide decision_node->condition_node_n1 Electrophile condition_node_n2 Use Strong Base in Aprotic Solvent: NaH in THF LiHMDS in THF decision_node->condition_node_n2 Base/Solvent condition_node_n3 Use Low Temperature: 0 °C to RT decision_node->condition_node_n3 Temperature condition_node condition_node condition_node_o1 Use Hard Electrophile: Alkyl Sulfate (R₂SO₄) Alkyl Tosylate (R-OTs) decision_node2->condition_node_o1 Electrophile condition_node_o2 Use Weaker Base or Silver Salt: K₂CO₃ in DMF Ag₂CO₃ in Toluene decision_node2->condition_node_o2 Base/Solvent condition_node_o3 Use Higher Temperature: > 80 °C (if thermodynamically favored) decision_node2->condition_node_o3 Temperature

Caption: Decision workflow for selecting reaction conditions.

Experimental Protocol: Selective N-Alkylation of 5-Fluoro-2-quinolone

This protocol describes a general method for achieving high selectivity for the N-alkylated product under kinetically controlled conditions.

Objective: To synthesize 1-benzyl-5-fluoroquinolin-2(1H)-one.

Materials:

  • 5-Fluoro-2-quinolone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 5-fluoro-2-quinolone (1.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (approx. 0.1 M concentration relative to the quinolone) via syringe.

  • Deprotonation: Cool the resulting suspension to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. A clear solution or a fine suspension of the sodium salt should form.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can be unequivocally confirmed by 2D NMR experiments like HMBC, which will show a correlation from the benzylic CH₂ protons to the quinolone carbonyl carbon (C2).[11][12]

References
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][13]naphthyrin-5(6H)-one. National Institutes of Health (NIH). Available at: [Link]

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute. Available at: [Link]

  • MedChemComm - A journal of the Royal Society of Chemistry. Semantic Scholar. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic antibacterial agents quinolones. SlideShare. Available at: [Link]

  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. National Institutes of Health (NIH). Available at: [Link]

  • N-Alkylated derivatives of 5-fluorouracil. National Institutes of Health (NIH). Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

  • Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines. National Institutes of Health (NIH). Available at: [Link]

  • Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. MDPI. Available at: [Link]

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. PubMed. Available at: [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]

  • Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Studies on Synthesis and Biological evaluation of some substituted Fluoroquinolones. ResearchGate. Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. National Institutes of Health (NIH). Available at: [Link]

  • Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • N- and O- alkylation of a quinolone fluorophore. ResearchGate. Available at: [Link]

  • Hard and Soft Acids and Bases. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Institutes of Health (NIH). Available at: [Link]

  • HSAB theory. Wikipedia. Available at: [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

  • HARD AND SOFT ACIDS AND BASES (HSAB). B. N. College, Dhubri. Available at: [Link]

  • Ambident nucleophile. Adi Chemistry. Available at: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

  • Hard-Soft Acid-Base Theory. University of Massachusetts Lowell. Available at: [https://faculty.uml.edu/ndeluca/84.334/topics/Hard-Soft Acid-Base Theory.ppt]([Link] Acid-Base Theory.ppt)

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. ResearchGate. Available at: [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health (NIH). Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Ambident nucleophile- understanding the easy way. YouTube. Available at: [Link]

  • Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. National Institutes of Health (NIH). Available at: [Link]

  • Hard and Soft Acid and Base Theory. Chemistry LibreTexts. Available at: [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Available at: [Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI. Available at: [Link]

  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. National Institutes of Health (NIH). Available at: [Link]

Sources

Removing regioisomers in fluorinated quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Regioisomers in Fluorinated Quinoline Synthesis Role: Senior Application Scientist

Emergency Triage: The "3-Fluoro" Problem

If you are here, you likely started with a 3-fluoroaniline (or similar meta-substituted aniline) and are now facing a mixture of 5-fluoroquinoline and 7-fluoroquinoline .

  • The Issue: The meta-substituent directs cyclization to either the ortho (crowded) or para (open) position relative to the nitrogen.

  • The Reality: Separation is difficult because the fluorine atom is small (Van der Waals radius ~1.47 Å), meaning the boiling points and polarities of the 5- and 7-isomers are nearly identical.

  • The Fix: You cannot rely on standard silica flash chromatography. You must exploit lattice energy differences (crystallization) or pKa modulation (pH-controlled chromatography).

Module 1: Synthetic Strategy (Prevention)

Before attempting to purify a mess, verify if your synthetic route can be tuned to favor the desired isomer. The two most common routes for fluorinated quinolines are the Gould-Jacobs and Skraup syntheses.

The Regioselectivity Mechanism

In the cyclization of 3-fluoroaniline, the ring closure occurs at one of the two carbon atoms ortho to the amino group.

  • Path A (Sterically Favored): Cyclization para to the fluorine → Yields 7-fluoroquinoline .

  • Path B (Sterically Hindered): Cyclization ortho to the fluorine → Yields 5-fluoroquinoline .

While Path A is generally favored (often >80:20 ratio), the 5-fluoro isomer is a persistent impurity that complicates downstream drug substance purity.

Workflow Logic Diagram

The following decision tree outlines the critical control points for minimizing regioisomers during synthesis.

QuinolineSynthesis Start Start: 3-Fluoroaniline Route Select Route Start->Route GJ Gould-Jacobs (High Temp Cyclization) Route->GJ Scale-up/Pharma Skraup Skraup/Combes (Acid Catalyzed) Route->Skraup Lab Scale Control Control Point: Cyclization Temp GJ->Control Dowtherm A (250°C) Skraup->Control H2SO4/Moderator Result7 7-Fluoro (Major) Kinetic Product Control->Result7 Steric Pref. Result5 5-Fluoro (Minor) Thermodynamic Impurity Control->Result5 High Temp Leakage Purify Purification Strategy Result7->Purify Result5->Purify

Caption: Decision matrix for synthesis planning. High temperatures in Gould-Jacobs often increase the 5-fluoro impurity profile.

Module 2: Purification Protocols (Remediation)

If synthesis optimization fails to meet purity specs (>99%), use these remediation protocols.

Protocol A: Fractional Recrystallization (The Solubility Filter)

Fluorine substitution significantly alters crystal lattice energy. The 7-fluoro isomer typically packs more efficiently than the 5-fluoro isomer (which suffers from peri-interactions with the C4 proton).

Applicability: Best for removing 5-fluoro impurity from 7-fluoro product.

StepActionTechnical Rationale
1 Solvent Selection Dissolve crude mixture in boiling Ethanol (EtOH) or Isopropyl Alcohol (IPA) . Avoid chlorinated solvents as they solubilize both isomers too well.
2 Saturation Use minimal solvent volume (approx 5-7 mL per gram of crude). The solution must be clear at reflux.
3 Slow Cooling Wrap the flask in foil/cotton to cool slowly to room temp over 4-6 hours. Do not shock cool in ice.
4 Filtration Filter the crystals. The solid is enriched in the 7-fluoro isomer. The mother liquor contains the 5-fluoro isomer.
5 Analysis Check purity via 19F NMR (see Module 3). If <99%, repeat.
Protocol B: pH-Modulated Chromatography

Standard silica chromatography often fails because the isomers have identical


 values in neutral solvents. You must induce a difference by exploiting the basic nitrogen.

Mechanism: The pKa of the quinoline nitrogen is influenced by the fluorine position (inductive effect).

  • 7-Fluoro: Fluorine is far from N; pKa is closer to unsubstituted quinoline (~4.9).

  • 5-Fluoro: Fluorine is closer to N; inductive withdrawal lowers pKa slightly.

Chromatographic System:

  • Stationary Phase: C18 (Reverse Phase) or Phenyl-Hexyl (for

    
    -
    
    
    
    selectivity).
  • Mobile Phase: Acetonitrile : Water (buffered).

  • Buffer: 10mM Ammonium Acetate (adjusted to pH 4.5 - 5.5).

Why this works: At pH ~5, the isomers will have different degrees of protonation. The more protonated species elutes faster in Reverse Phase.

Module 3: Analytical Validation (19F NMR)

Do not rely on UV-Vis (HPLC) alone, as extinction coefficients are similar. 19F NMR is the absolute standard for quantifying regioisomers.

Typical Chemical Shifts (Relative to CFCl3):

IsomerApprox Shift (

ppm)
Coupling PatternDiagnostic Feature
5-Fluoroquinoline -110 to -125 ppmMultiplet (ddd)Strong coupling to H4 (peri-position)
7-Fluoroquinoline -105 to -115 ppmMultiplet (dt)Distinct coupling to H8 and H6

Note: Shifts vary by solvent. Run both crude and purified samples in CDCl3 for consistent comparison.

Troubleshooting FAQs

Q1: My reaction turned into a black tar (Skraup Synthesis). How do I recover the product?

  • Cause: The Skraup reaction is notoriously violent.[1] Polymerization of acrolein (intermediate) causes tar.

  • Solution: Use a moderator like Ferrous Sulfate (FeSO4) or switch to the Combes synthesis (using 1,3-diketones) which is gentler, though it yields substituted quinolines. For workup, basify with NaOH to pH 10 and perform continuous liquid-liquid extraction with DCM; the tar will stay in the aqueous/solid phase.

Q2: I cannot separate the isomers on TLC, even with modifiers.

  • Cause: Isomers are too similar in polarity.

  • Solution: Perform an Argentation TLC/Chromatography . Impregnate silica with 10% Silver Nitrate (

    
    ). The silver ions coordinate with the nitrogen lone pair. The steric bulk of the 5-fluoro position hinders this coordination compared to the 7-fluoro position, creating a separation factor (
    
    
    
    ).

Q3: The Gould-Jacobs cyclization yield is low (<30%).

  • Cause: Incomplete cyclization of the anilinomethylenemalonate intermediate.

  • Solution: This step requires high thermal energy (

    
    ).[2] Ensure you are using a high-boiling solvent like Dowtherm A  or Diphenyl ether  and that the ethanol byproduct is being actively distilled off (Le Chatelier’s principle).
    
References
  • Regioselectivity of the Gould–Jacobs Reaction.

    • Source: MDPI / Molecules
    • Context: Discusses steric and electronic factors controlling the 5- vs 7-isomer ratio during thermal cycliz
    • Link:[Link]

  • Skraup Synthesis of Quinoline.

    • Source: Organic Syntheses[1][3]

    • Context: Detailed procedure for handling the violent nature of the Skraup reaction and using moder
    • Link:[Link]

  • Isocr

    • Source: N
    • Context: Validates the use of nonaqueous and pH-buffered mobile phases for separating fluoroquinolone derivatives.[4]

    • Link:[Link]

  • 19F NMR Chemical Shifts and Coupling Constants.

    • Source: UCSB NMR Facility
    • Context: Reference data for identifying fluorine positions on arom
    • Link:[Link]

Sources

Troubleshooting low reactivity of C5-fluorine in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C5-Fluorine Nucleophilic Substitution

Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving C5-fluorine bonds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the notoriously low reactivity of the carbon-fluorine bond. Here, we move beyond textbook descriptions to provide field-proven insights and actionable protocols to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my C-F bond so unreactive towards nucleophilic substitution?

This is the fundamental question. The challenge arises from a combination of factors that make the C-F bond both strong and the fluoride ion a poor leaving group in traditional SN1 and SN2 contexts.

  • High Bond Dissociation Energy: The C-F bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent strength means a significant energy input is required to cleave it.

  • Poor Leaving Group Ability (in SN2/SN1): In classic substitution mechanisms where C-F bond breaking is part of the rate-determining step, fluoride (F⁻) is a poor leaving group. This is because it is a small, highly electronegative ion, making it a relatively strong base (the pKa of its conjugate acid, HF, is ~3.2).[2]

  • The SNAr Exception: The narrative changes completely with Nucleophilic Aromatic Substitution (SNAr). In this mechanism, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4][5] The subsequent step, the expulsion of the leaving group to restore aromaticity, is fast. Because C-F bond cleavage is not the bottleneck, the high electronegativity of fluorine becomes an advantage. It strongly polarizes the ipso-carbon, making it highly electrophilic and accelerating the initial nucleophilic attack. This is why the leaving group reactivity order in SNAr is often F > Cl > Br > I, the reverse of SN2 reactions.[6]

Q2: My reaction involves an aryl fluoride, but I'm still seeing no reactivity. What's the first thing I should check?

For an SNAr reaction to proceed, the aromatic ring must be "activated." This means it requires strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine atom.

  • Causality: These EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[3] A nitro group (-NO₂), cyano group (-CN), or carbonyl group (-C=O) in the ortho or para position can delocalize the anionic charge, lowering the activation energy of the rate-determining step. An EWG in the meta position offers minimal resonance stabilization and will not significantly activate the ring towards substitution.

If your substrate lacks this electronic activation, a standard SNAr reaction is unlikely to proceed under thermal conditions.

cluster_ortho_para Ortho/Para EWG: Activated cluster_meta Meta EWG: Unactivated ortho_para EWG at Ortho/Para Position stabilization Resonance Stabilization of Meisenheimer Complex ortho_para->stabilization reaction_proceeds Reaction Proceeds stabilization->reaction_proceeds meta EWG at Meta Position no_stabilization No Significant Resonance Stabilization meta->no_stabilization no_reaction Reaction Fails or is Very Slow no_stabilization->no_reaction

Caption: Role of Electron-Withdrawing Group (EWG) Position in SNAr.

Troubleshooting Guide: Low or No Conversion

Issue 1: My activated aryl fluoride is not reacting with my nucleophile.

If your substrate is appropriately activated but the reaction fails, the issue often lies with the reaction conditions or the nucleophile itself.

Q: What solvent should I be using?

The choice of solvent is critical. For SNAr reactions, polar aprotic solvents are generally preferred.

  • Expert Insight: Solvents like DMF, DMSO, NMP, and DMAc excel at solvating the cation of the nucleophile's salt but do not strongly solvate the anion (the nucleophile).[7] This leaves the nucleophile "naked" and highly reactive. Protic solvents (like alcohols or water) will hydrogen-bond to the nucleophile, creating a solvent shell that blunts its reactivity.[5]

SolventBoiling Point (°C)Dielectric ConstantKey Considerations
DMSO 18947Excellent solvating power, but can be difficult to remove and may decompose at high temperatures.
DMF 15337Good all-around choice, but identified as reprotoxic.[7]
NMP 20232Higher boiling point for sluggish reactions, but also reprotoxic.[7]
Acetonitrile 8238Lower boiling point, useful for reactions with highly reactive species.
THF 667.5Less polar, often used with strong bases like NaH when generating alkoxides.[6]

Q: My nucleophile is weak. How can I increase its potency?

A weak nucleophile (e.g., an alcohol or a secondary amine) often requires deprotonation by a base to become sufficiently reactive.

  • Causality: The strength of the base should be matched to the pKa of the nucleophile. Using an excessively strong base can lead to unwanted side reactions. For instance, using sodium hydride to generate an alkoxide in the presence of an aldehyde can lead to deprotonation at the aldehyde proton or Cannizzaro-type reactions.[6]

  • Protocol:

    • For Alcohols (pKa ~16-18): Use a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). It's often best to pre-form the alkoxide by reacting the alcohol with the base before adding the aryl fluoride.

    • For Phenols (pKa ~10): A milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is usually sufficient. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.

    • For Amines: While many amines are nucleophilic enough on their own, hindered or weakly nucleophilic amines may benefit from a non-nucleophilic organic base like DBU or Hünig's base (DIPEA) to facilitate the reaction.

Q: I've optimized the solvent and base, but the reaction is still slow. What's next?

  • Increase Temperature: SNAr reactions often have a significant activation energy barrier. Increasing the temperature provides the necessary energy to form the Meisenheimer complex. Refluxing in a high-boiling solvent like NMP or DMSO is a common strategy for unreactive substrates.

  • Check for Side Reactions: If you observe a complex mixture by TLC or LCMS, your conditions might be too harsh. A common issue with substrates containing carbonyls (like aldehydes or ketones) is unwanted reactions with the nucleophile or base.[6] Consider protecting the sensitive functional group before attempting the substitution.

Issue 2: My aryl fluoride is unactivated (lacks EWGs). How can I force a substitution?

This is a significant challenge in modern drug development. Traditional SNAr is not viable. However, several advanced strategies can be employed.

1. Transition Metal Catalysis

  • Mechanism: Transition metals, particularly nickel and palladium complexes, can activate C-F bonds through an oxidative addition mechanism, which is otherwise difficult.[1][8] This approach fundamentally changes the reaction pathway from the SNAr mechanism. It is often used for cross-coupling reactions.

  • Typical Systems:

    • Nickel Catalysis: Ni(II) complexes with bidentate phosphine ligands (e.g., dppe, dppp) are effective for coupling fluoroarenes with Grignard reagents or organozinc reagents.[1][8]

    • Palladium Catalysis: Palladium catalysts, often with specialized ligands, can also facilitate C-F activation, particularly when a chelating group is present ortho to the fluorine.[8]

  • Considerations: These reactions are sensitive to air and moisture and require careful optimization of the catalyst, ligand, and reaction conditions.

2. Organic Photoredox Catalysis

  • Mechanism: This cutting-edge technique uses a photocatalyst that, upon irradiation with light, becomes a potent single-electron oxidant. It can oxidize the electron-rich (unactivated) fluoroarene to a radical cation. This species is extremely electrophilic and readily attacked by a nucleophile.

  • Advantages: These reactions often proceed at room temperature and tolerate a wide range of functional groups.[9][10] Solvents like HFIP or TFE are sometimes used to promote the reaction.[9]

  • Typical Catalysts: Acridinium-based organic dyes are common choices.[9]

start Unactivated Aryl Fluoride: No Reaction strategy Select Activation Strategy start->strategy tmc Transition-Metal Catalysis (e.g., Ni, Pd) strategy->tmc For C-C/C-N bond formation photo Photoredox Catalysis (e.g., Acridinium) strategy->photo For mild conditions other Harsh Conditions (e.g., Strong Base, High Temp) strategy->other If other methods fail tmc_desc Mechanism: Oxidative Addition Use for: Cross-Couplings tmc->tmc_desc photo_desc Mechanism: Radical Cation Use for: Mild Conditions, FG Tolerance photo->photo_desc other_desc Mechanism: Benzyne (Elimination-Addition) Use for: Simple Substrates, Risk of Isomers other->other_desc

Caption: Decision workflow for activating unactivated aryl fluorides.

3. Elimination-Addition (Benzyne) Mechanism

  • Mechanism: In the absence of EWGs, a very strong base (like NaNH₂) and high temperatures can force a reaction via a highly reactive benzyne intermediate.[11] This pathway involves elimination of HF followed by the addition of the nucleophile.

  • Major Drawback: If the ring is unsymmetrically substituted, the nucleophile can add to either end of the benzyne triple bond, leading to a mixture of regioisomers. This lack of selectivity makes it less desirable for complex molecule synthesis.

Experimental Protocol: Screening Conditions for a Sluggish SNAr Reaction

Objective: To systematically determine the optimal base and solvent for the reaction between an activated aryl fluoride and a weakly nucleophilic alcohol.

Materials:

  • 4-Fluoro-3-nitrobenzotrifluoride (Substrate)

  • Isobutanol (Nucleophile)

  • Potassium Carbonate (K₂CO₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous DMSO

  • Anhydrous NMP

  • Anhydrous THF

  • Small reaction vials with stir bars

  • TLC plates (silica gel)

Procedure:

  • Safety First: Conduct all operations in a fume hood. NaH is highly reactive with water and flammable. Wear appropriate PPE.

  • Preparation of NaH (if used): In a vial, wash a calculated amount of NaH dispersion with anhydrous hexanes three times to remove the mineral oil. Decant the hexanes carefully under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Set up a parallel screen in separate vials.

    • Vial A: Substrate (1 eq), Isobutanol (1.2 eq), K₂CO₃ (2 eq) in DMSO.

    • Vial B: Substrate (1 eq), Isobutanol (1.2 eq), Cs₂CO₃ (2 eq) in DMSO.

    • Vial C: Substrate (1 eq), Isobutanol (1.2 eq), K₂CO₃ (2 eq) in NMP.

    • Vial D: Substrate (1 eq), Isobutanol (1.2 eq), Cs₂CO₃ (2 eq) in NMP.

    • Vial E (Pre-formation of Alkoxide): In THF, add Isobutanol (1.2 eq) to the washed NaH (1.2 eq) at 0 °C. Stir for 30 minutes until hydrogen evolution ceases. Then, add a solution of the Substrate (1 eq) in THF.

  • Reaction Monitoring:

    • Stir all reactions at room temperature initially.

    • After 1 hour, take a small aliquot from each reaction, quench with dilute HCl, extract with ethyl acetate, and spot on a TLC plate.

    • Develop the TLC plate (e.g., 20% Ethyl Acetate in Hexanes) and visualize under UV light. Note the consumption of starting material and the formation of a new, lower Rf product spot.

  • Heating: If no reaction is observed at room temperature, gradually heat the vials (A-D) to 80 °C, then 120 °C, monitoring by TLC at each stage. For Vial E, refluxing THF (approx. 66 °C) is the maximum temperature.

  • Analysis: Compare the TLC plates to identify the condition that gives the cleanest and most complete conversion to the product. This provides a validated starting point for scaling up the reaction.

References

  • Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters - ACS Publications. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Video: Nucleophilic Aromatic Substitution: Elimination–Addition. JoVE. [Link]

  • C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles.[Source Not Provided].
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Breaking C–F Bonds via Nucleophilic Attack of Coordinated Ligands: Transformations from C–F to C–X Bonds (X= H, N, O, S).
  • Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC - NIH. [Link]

  • Review of recent advances in C–F bond activation of aliph
  • What is nucleophilic substitution? Chemguide. [Link]

  • Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate materials. Oxford Academic. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.Organic & Biomolecular Chemistry (RSC Publishing).
  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research - ACS Publications. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile.
  • Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.Journal of the American Chemical Society.
  • Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine.Weaver Lab.
  • Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. PMC - NIH. [Link]

  • SNAr Reaction in Other Common Molecular Solvents.Wordpress.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.Wordpress.
  • (PDF) C-F bond activation under transition-metal-free conditions. ResearchGate. [Link]

  • SNAr troubleshooting. Reddit. [Link]

Sources

Technical Support Center: HPLC Analysis of Fluorinated Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Resolving Peak Overlap & Tailing in Fluoroquinolone (FQ) Analysis Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Zwitterionic Trap"

Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin) present a "perfect storm" for HPLC separation. They are zwitterionic, possess active chelating sites, and share a core pharmacophore that results in high structural similarity.

If you are experiencing peak overlap , it is likely a selectivity issue (


).
If you are experiencing tailing , it is likely a secondary interaction issue (silanols or metal chelation).

This guide abandons generic advice to focus on the specific chemical mechanisms driving these failures.

Module 1: The Chemistry of Separation

To resolve overlap, you must first understand the ionization state of your analytes. FQs possess a basic piperazinyl group and an acidic carboxyl group.

Table 1: Critical Physicochemical Properties of Common FQs

AnalytepKa 1 (Carboxyl)pKa 2 (Piperazinyl Amine)Isoelectric Point (pI)Critical Separation Challenge
Ciprofloxacin ~6.1~8.77.4Poor retention at neutral pH; Tailing due to amine-silanol interaction.
Levofloxacin ~6.0~8.27.1Often co-elutes with Ofloxacin isomers; Less tailing than Cipro due to steric bulk.
Moxifloxacin ~6.2~9.37.7High hydrophobicity; prone to severe broadening if metal ions are present.
Enrofloxacin ~6.1~7.76.9Metabolite of Cipro; Critical pair resolution required.

Analyst Insight: Most overlap occurs because analysts run at pH 3.0–4.0 where analytes are in a similar cationic state, but the column selectivity (C18) is insufficient to distinguish the subtle fluorine-position differences.

Module 2: Troubleshooting Guides (Q&A)
Issue A: "My peaks are tailing (As > 1.5), causing overlap at the baseline."

Q: I am using a new C18 column and low pH mobile phase. Why is tailing still persisting?

A: You are likely facing "Metal Chelation," not just Silanol activity. Fluoroquinolones have a


-keto acid moiety that acts as a powerful chelator for trace metals (Iron, Aluminum, Titanium) found in stainless steel HPLC frits and column bodies.

The Fix:

  • The "Sacrificial" Additive: If using UV detection, add 10–20 mM Phosphoric Acid to your mobile phase.[1] Phosphate binds to system metals more strongly than the FQs, "masking" the active sites.

  • Chelating Agents: For LC-MS (where phosphate is banned), add 5–10 µM EDTA or Medronic Acid to the mobile phase.

  • Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.

Validation: Inject a standard of Quinizarin. If it tails, your system has active metal sites.

Issue B: "Ciprofloxacin and Enrofloxacin are co-eluting. Changing the gradient didn't help."

Q: Why isn't my C18 column resolving these compounds?

A: You have hit the "Hydrophobic Limit." C18 columns separate based on hydrophobicity. Since many FQs differ only by a single fluorine atom or a methyl group, their hydrophobicities are nearly identical. You need a mechanism that interacts with the fluorine or the aromatic ring .

The Fix: Switch to a Phenyl-Hexyl or PFP Column.

  • Phenyl-Hexyl: Offers

    
     interactions with the quinolone ring. The electron-withdrawing fluorine atoms on the analyte alter the 
    
    
    
    -cloud density, creating distinct selectivity differences that C18 cannot see.
  • Pentafluorophenyl (PFP): Offers strong dipole-dipole interactions and "shape selectivity" for halogenated compounds.

Module 3: Visualizing the Troubleshooting Logic

The following decision tree outlines the logical path for resolving FQ separation issues.

FQ_Troubleshooting Start PROBLEM: Poor FQ Resolution CheckShape Check Peak Shape Start->CheckShape Tailing Asymmetry > 1.5 (Tailing) CheckShape->Tailing Yes Symmetric Symmetric but Overlapping CheckShape->Symmetric No Silanol Cause: Silanol Interaction Tailing->Silanol System is Metal-Free Metal Cause: Metal Chelation Tailing->Metal Stainless Steel System Selectivity Cause: Insufficient Selectivity Symmetric->Selectivity Action_Silanol Action: Lower pH to < 3.0 Use End-capped Column Silanol->Action_Silanol Action_Metal Action: Add 10mM H3PO4 (UV) or 5µM EDTA (MS) Metal->Action_Metal Action_Selectivity Action: Switch Column Class C18 -> Phenyl-Hexyl Selectivity->Action_Selectivity

Figure 1: Decision Logic for Fluoroquinolone Troubleshooting. Blue nodes indicate actionable steps.

Module 4: Standard Operating Procedure (Method Development)

Objective: Develop a robust method for separating 5+ Fluoroquinolones.

Step 1: Mobile Phase Selection (The Foundation)

  • Buffer: 20 mM Potassium Phosphate (for UV) or 0.1% Formic Acid (for MS).

  • pH: Adjust aqueous buffer to pH 2.8 .

    • Reasoning: At pH 2.8, the carboxyl group is protonated (neutral) and the amine is protonated (+). The molecule behaves as a cation. Crucially, silica silanols (pKa ~4.5) are protonated (neutral), minimizing secondary tailing interactions.

Step 2: Column Selection Strategy Do not default to C18. Use the following hierarchy:

  • Primary Screen: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

    • Why: Maximizes

      
       selectivity.
      
  • Secondary Screen: Pentafluorophenyl (PFP).[2]

    • Why: Best for separating positional isomers.

Step 3: The "Gradient Flush" FQs are "sticky." A standard gradient often leaves carryover.

  • Protocol:

    • 0–10 min: 10%

      
       40% Acetonitrile (Separation Phase).
      
    • 10–12 min: Ramp to 95% Acetonitrile (Wash Phase).

    • 12–15 min: Hold at 95%.

    • 15–20 min: Re-equilibrate at 10%.

Module 5: Advanced Optimization (Selectivity Map)

When C18 fails, understanding why Phenyl-Hexyl works is vital for defense in regulatory audits.

Column_Selectivity Analyte Fluoroquinolone (Aromatic + Fluorine) C18 C18 Column Mechanism: Hydrophobicity Analyte->C18 Interaction Phenyl Phenyl-Hexyl Column Mechanism: Hydrophobicity + pi-pi Analyte->Phenyl Interaction Result_C18 Result: Co-elution (Similar Hydrophobicity) C18->Result_C18 Result_Phenyl Result: Resolution (Different pi-cloud density) Phenyl->Result_Phenyl

Figure 2: Mechanism of Action comparison between C18 and Phenyl-Hexyl stationary phases.

References
  • Torniainen, K., et al. (1996).[3] "Acid-base equilibria of ciprofloxacin and its separation by HPLC." International Journal of Pharmaceutics.

  • McCalley, D. V. (2010). "The separation of basic compounds: The relative importance of silanol activity and metal chelation." Journal of Chromatography A.

  • Agilent Technologies. (2020). "Strategies for the Separation of Fluoroquinolones." Application Note 5990-XXXX.

  • Phenomenex. (2018). "Phenyl-Hexyl vs. C18: Selectivity Differences for Halogenated Compounds." Technical Guide.

Sources

Validation & Comparative

1H NMR Characteristic Peaks of 5-Fluoroquinolin-2(1H)-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of 5-Fluoroquinolin-2(1H)-one , a critical scaffold in medicinal chemistry (e.g., in the synthesis of kinase inhibitors like Dovitinib).

Executive Summary

5-Fluoroquinolin-2(1H)-one (also known as 5-fluoro-2-quinolone or 5-fluorocarbostyril) is a fused heterocyclic building block used extensively in drug discovery. Its unique fluorine substitution at the C5 position introduces specific electronic and steric properties that distinguish it from its isomers (6-, 7-, or 8-fluoro) and the non-fluorinated parent compound.

This guide objectively compares the 1H NMR spectral signature of 5-Fluoroquinolin-2(1H)-one against the parent Quinolin-2(1H)-one to aid researchers in structural verification and purity analysis.

Structural Analysis & Theoretical Prediction

The 5-fluoro substituent exerts significant electronic influence on the quinolone ring system. Unlike the 6-, 7-, or 8-positions, the C5 position is peri- to the C4 proton , leading to unique through-space interactions and coupling patterns.

Tautomeric Considerations

In solution (DMSO-d


), the compound exists predominantly in the lactam (2-one)  form rather than the lactim (2-hydroxy) form. This is evidenced by the presence of a broad singlet for the N-H proton and the characteristic chemical shifts of the alkene protons (H3 and H4).

Figure 1: Tautomeric equilibrium and key spectral features of the 2-quinolone scaffold.

Comparative NMR Data Analysis

The following data compares the characteristic peaks of 5-Fluoroquinolin-2(1H)-one with the parent Quinolin-2(1H)-one in DMSO-d


  at 400 MHz.
Table 1: Chemical Shift Comparison ( , ppm)
Proton PositionParent: Quinolin-2(1H)-oneTarget: 5-Fluoroquinolin-2(1H)-oneMultiplicity & Coupling (

in Hz)
NH (1) 11.75 (br s)11.8 - 12.0 (br s) Exchangeable; Broad singlet.
H-3 6.50 (d,

)
6.55 - 6.65 (d) Characteristic "cis" alkene doublet.
H-4 7.88 (d,

)
7.95 - 8.10 (dd) Deshielded by C=O and peri-F5 . Shows

coupling (~2-4 Hz).
H-5 7.60 (d)-- (Substituted) Replaced by Fluorine.
H-6 7.18 (t)7.05 - 7.15 (m) Ortho to F. Large

(~10-12 Hz).
H-7 7.50 (t)7.55 - 7.65 (m) Meta to F. Medium

(~6-8 Hz).
H-8 7.30 (d)7.25 - 7.35 (d) Para to F. Small

(~2 Hz).
Detailed Spectral Interpretation
  • The H-4 Anomaly (Peri-Effect):

    • In the parent compound, H-4 appears as a clean doublet at ~7.88 ppm.

    • In the 5-fluoro derivative , H-4 is spatially close to the fluorine atom (peri-position). This proximity causes a slight downfield shift (deshielding) to ~8.0 ppm and often introduces a Through-Space Coupling (

      
       or peri-coupling), appearing as a doublet of doublets (dd) or a broadened doublet.
      
  • The Fluorine Coupling (H-6, H-7, H-8):

    • H-6 is ortho to the fluorine and typically exhibits the largest H-F coupling constant (

      
       Hz), often resulting in a complex multiplet (dt or ddd) when combined with H-6/H-7 ortho coupling.
      
    • H-7 is meta to the fluorine (

      
       Hz) and appears as a quartet-like multiplet due to overlapping couplings with H-6 and H-8.
      

Experimental Protocol: Standardized Characterization

To ensure reproducible data comparable to literature standards, follow this protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is the preferred solvent. CDCl
    
    
    
    is often unsuitable due to the poor solubility of the lactam scaffold.
  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Additives: If peak broadening (especially NH) is observed, add 1 drop of D

    
    O to exchange the NH signal (it will disappear), confirming the assignment.
    
Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 1.0 - 2.0 s to ensure full relaxation of aromatic protons.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Figure 2: Workflow for NMR sample preparation and validation.

Troubleshooting & Validation

  • Distinguishing Isomers:

    • 5-Fluoro: H-4 is a doublet of doublets (peri-coupling). H-6 is a multiplet (ortho-F).

    • 6-Fluoro: H-5 appears as a doublet with large

      
       (~10 Hz). H-4 is a clean doublet (no peri-F).
      
  • Impurity Flags:

    • Peaks at ~9.8 ppm often indicate residual aldehyde precursor (2-amino-6-fluorobenzaldehyde).

    • Peaks at ~1.2 ppm and 4.1 ppm indicate residual ethyl acetate (common recrystallization solvent).

References

  • Lipunova, G. N., et al. (2014). Fluorine in Heterocyclic Chemistry Volume 2: 5-Membered Heterocycles and Macrocycles. Springer. (Reference for 5-fluoro-2-quinolone scaffold properties).

  • ChemicalBook. (2025).[1] Quinoline-2(1H)-one NMR Data. Retrieved from ChemicalBook Database.

  • National Institutes of Health (NIH). (2014). Synthesis and SAR studies of dual AKT/NF-κB inhibitors. (Provides comparative NMR data for fluoro-substituted quinolinones).

  • Reich, H. J. (2024). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin-Madison.

Sources

IR spectrum carbonyl stretch frequencies of 5-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Carbonyl Stretch Frequencies of 5-Fluoroquinolin-2(1H)-one Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: Spectroscopic Profile & Structural Significance

In the development of bioisosteres for kinase inhibitors and antipsychotics, 5-Fluoroquinolin-2(1H)-one represents a critical scaffold. Its carbonyl stretching frequency (


) is not merely a fingerprint; it is a direct probe of the electronic environment at the lactam core, influenced heavily by the peri-positioned fluorine atom at C5.

This guide analyzes the IR spectral characteristics of 5-Fluoroquinolin-2(1H)-one, contrasting it with its non-fluorinated parent and isomeric alternatives. The presence of the fluorine atom at the 5-position introduces a unique push-pull electronic dynamic that subtly shifts the carbonyl band relative to the parent carbostyril scaffold.

Key Spectroscopic Benchmark:

  • Target Analyte: 5-Fluoroquinolin-2(1H)-one

  • Primary

    
     Range: 1665 – 1685 cm⁻¹  (Solid State/KBr)
    
  • Dominant Feature: Strong, sharp lactam band, distinct from the broad absorptions of associated carboxylic acids or the lower-frequency bands of 4-quinolinones.

Theoretical Framework: The Electronic Tug-of-War

To interpret the spectrum accurately, one must understand the competing electronic effects exerted by the fluorine substituent on the lactam ring system.

Mechanistic Insight

The carbonyl stretch frequency is governed by the bond order of the C=O bond. In quinolin-2-ones (carbostyrils), the resonance delocalization of the nitrogen lone pair into the carbonyl (amide resonance) lowers the double bond character, typically reducing the frequency to ~1660 cm⁻¹.

Impact of 5-Fluorine Substitution:

  • Inductive Effect (-I): Fluorine is highly electronegative. At the C5 position (adjacent to the bridgehead C4a), it withdraws electron density from the aromatic ring. This destabilizes the contributing resonance structures where the aromatic ring bears a negative charge, indirectly reducing the resonance donation from the nitrogen to the carbonyl. Result: Increased C=O bond order

    
    Blue Shift (Higher Wavenumber). 
    
  • Resonance Effect (+R): Fluorine can donate electron density via p-orbital overlap. However, at the C5 position, this donation is primarily directed into the aromatic ring and less effectively conjugated with the C2 carbonyl compared to positions like C6 or C8.

  • Net Effect: The Inductive (-I) effect typically dominates at the C5 position, leading to a slight increase in frequency (5–15 cm⁻¹) compared to the unsubstituted parent.

Comparative Analysis: 5-Fluoro Isomer vs. Alternatives

The following table synthesizes experimental trends and theoretical predictions to distinguish the 5-fluoro isomer from its analogs.

Table 1: Comparative IR Carbonyl Frequencies (


) 
CompoundStructure Typengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Solid/KBr)

(Solution/CHCl₃)
Spectroscopic Note
5-Fluoroquinolin-2(1H)-one Target Isomer 1665 – 1680 cm⁻¹ 1680 – 1695 cm⁻¹ Sharp lactam band. Slight blue shift due to C5 -I effect.
Quinolin-2(1H)-one (Parent)Reference Std.1655 – 1665 cm⁻¹1670 – 1680 cm⁻¹Baseline lactam frequency.[1] Strong H-bonding in solid state lowers ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

.
6-Fluoroquinolin-2(1H)-oneIsomer1660 – 1670 cm⁻¹1675 – 1685 cm⁻¹F at C6 is para to N; +R effect competes more effectively, dampening the blue shift.
3,4-Dihydroquinolin-2(1H)-oneSaturated Analog1670 – 1690 cm⁻¹>1700 cm⁻¹Loss of conjugation with C3-C4 double bond significantly raises frequency.[1]
4-Quinolone (Isomer)Keto-tautomer1620 – 1640 cm⁻¹1630 – 1650 cm⁻¹Distinctly lower frequency due to extended conjugation and vinylogous amide character.[1]

Critical Distinction: Do not confuse the 2-one (lactam) with the 4-one (quinolone). The 4-one carbonyl appears much lower (~1630 cm⁻¹) due to different resonance stabilization pathways.

Experimental Protocol: Validating the Spectrum

To ensure data integrity and reproducibility, the following protocol minimizes artifacts caused by moisture or polymorphism.

Workflow Visualization

ExperimentalProtocol Sample Sample Prep (Dry 5-F-Q-2-one) Matrix Matrix Selection (KBr vs Nujol vs CHCl3) Sample->Matrix Grind/Dissolve Acquisition FT-IR Acquisition (16 Scans, 4 cm-1 Res) Matrix->Acquisition Load Cell Processing Data Processing (Baseline Corr, Peak Pick) Acquisition->Processing FFT Validation Validation (Compare vs Polystyrene Std) Processing->Validation Check 1601 cm-1

Figure 1: Step-by-step workflow for obtaining high-fidelity IR spectra of fluoroquinolinones.

Detailed Methodology
  • Sample Preparation (Solid State):

    • Technique: KBr Pellet.

    • Ratio: Mix 1–2 mg of 5-Fluoroquinolin-2(1H)-one with 100 mg of spectroscopic grade KBr.

    • Critical Step: Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering) which distorts peak shape.

    • Drying: Dry the pellet or powder mixture at 60°C under vacuum to remove hygroscopic water, which absorbs at 1640 cm⁻¹ and can obscure the carbonyl region.

  • Sample Preparation (Solution Phase):

    • Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).

    • Concentration: 0.1 M.

    • Purpose: Solution phase breaks intermolecular hydrogen bonds (dimers), typically shifting the carbonyl band to a higher frequency (approx. +15 to +20 cm⁻¹) compared to the solid state. This confirms the lactam nature.

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 16 (32 recommended for signal-to-noise).

    • Range: 4000 – 400 cm⁻¹.

Tautomeric Equilibrium & Signal Interpretation

Quinolin-2-ones can theoretically exist in two tautomeric forms: the Lactam (2-one) and the Lactim (2-hydroxy) . IR spectroscopy is the definitive method to distinguish these.

Tautomerism Lactam Lactam Form (C=O Dominant) ~1670 cm-1 Lactim Lactim Form (O-H Dominant) ~3400 cm-1 (No C=O) Lactam->Lactim  Tautomerization   Note Solid State favors Lactam Form Note->Lactam

Figure 2: Tautomeric equilibrium. In the solid state, 5-Fluoroquinolin-2(1H)-one exists almost exclusively in the Lactam form.

Diagnostic Check:

  • Strong Band at 1665–1680 cm⁻¹: Confirms Lactam (Carbonyl).

  • Absence of Band at 3500–3600 cm⁻¹ (sharp): Confirms absence of free Lactim (OH).

  • Broad Band at 3100–3200 cm⁻¹: Represents N-H stretching (hydrogen bonded), further confirming the lactam structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for carbonyl shifts and inductive effects).
  • Katritzky, A. R., & Taylor, R. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press. (Detailed analysis of tautomerism in quinolinones).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for parent Quinolin-2(1H)-one spectra, SDBS No. 1324).

  • Smith, B. C. (2018). Infrared Spectroscopy of Heterocycles. CRC Press.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 5-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of 5-Fluoroquinolin-2(1H)-one (MW: 163.15 Da). Designed for analytical chemists and drug discovery professionals, this document compares the fragmentation behavior of this specific scaffold against its non-fluorinated parent (quinolin-2(1H)-one) and positional isomers. We focus on differentiating these species using Electron Impact (EI) and Electrospray Ionization (ESI) modalities, providing a robust framework for impurity profiling and metabolite identification.

Structural Context & Ionization Physics

5-Fluoroquinolin-2(1H)-one exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In the gas phase and polar solvents, the lactam form predominates.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 163.0433 Da

  • Key Structural Features:

    • Lactam Ring: The amide-like C=O and N-H moiety is the primary site of fragmentation initiation.

    • Fluorine Substituent (C-5): The C-F bond is chemically inert and strong (

      
      485 kJ/mol). Unlike chlorine or bromine, fluorine rarely undergoes homolytic cleavage as a primary step. Instead, it acts as a stable "mass tag," shifting all parent-derived fragments by +18 Da relative to the non-fluorinated scaffold.
      
Ionization Modalities
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy State High energy (70 eV)Soft ionization
Primary Ion

(Radical Cation,

163)

(Protonated,

164)
Utility Structural fingerprinting; library matchingLC-MS coupling; biological matrices

Comparative Fragmentation Analysis

A. The Primary Pathway: Lactam Ring Contraction

Regardless of the ionization method, the defining characteristic of quinolin-2-ones is the expulsion of carbon monoxide (CO). The stability of the aromatic system drives this neutral loss.

1. Electron Impact (EI) Pathway

In EI, the molecular ion (


, 

163) is abundant.
  • Step 1: Loss of CO (-28 Da). The lactam ring contracts, ejecting CO to form a stable radical cation at

    
     135 . This species resembles a fluorinated indole radical cation.
    
  • Step 2: Loss of HCN (-27 Da). The newly formed 5-membered nitrogen ring typically fragments further by losing Hydrogen Cyanide (HCN), resulting in a fluorophenyl cation at

    
     108 .
    
2. Electrospray Ionization (ESI-CID) Pathway

In ESI, the protonated molecule (


, 

164) requires Collision Induced Dissociation (CID) to fragment.
  • Step 1: Similar to EI, the primary transition is

    
    .
    
    • Transition:

      
      .
      
  • Step 2: Subsequent loss of HCN or

    
     depending on collision energy.
    
B. Comparison with Alternatives

The following table contrasts 5-Fluoroquinolin-2(1H)-one with its non-fluorinated parent and a positional isomer (e.g., 6-Fluoro).

CompoundParent Ion (

/

)
Primary Fragment (Loss of CO)Secondary Fragment (Loss of HCN)Differentiating Factor
5-Fluoroquinolin-2(1H)-one 163 / 164 135 / 136 108 / 109 Retention Time & Intensity
Quinolin-2(1H)-one (Parent)145 / 146117 / 11890 / 91Mass Shift (-18 Da)
6-Fluoroquinolin-2(1H)-one (Isomer)163 / 164135 / 136108 / 109Identical

; requires chromatography

Differentiation Note: Mass spectrometry alone cannot definitively distinguish the 5-fluoro from the 6-fluoro isomer because the fragmentation channels (CO loss followed by HCN loss) are identical. Differentiation requires chromatographic separation (LC-MS) or detailed fingerprinting of relative ion intensities using reference standards.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the EI fragmentation pathway, highlighting the sequential loss of neutral species.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 163 (5-Fluoroquinolin-2-one) Frag1 Fragment Ion m/z 135 [M - CO]+• M_Ion->Frag1 Ring Contraction Frag2 Fragment Ion m/z 108 [M - CO - HCN]+ Frag1->Frag2 Ring Cleavage Loss1 - CO (28 Da) Loss2 - HCN (27 Da)

Caption: Proposed EI-MS fragmentation pathway for 5-Fluoroquinolin-2(1H)-one showing the characteristic sequential loss of Carbon Monoxide and Hydrogen Cyanide.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and accurate identification, use the following protocol. This workflow includes a self-validating step using the "CO-Loss Rule" specific to quinolinones.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Fluoroquinolin-2(1H)-one in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Validation Check: Ensure the solution is clear; precipitation indicates poor solubility which will suppress ionization.

Step 2: LC-MS/MS Conditions (ESI Mode)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: Electrospray Positive (

    
    ).[2]
    
  • Collision Energy (CE): Ramp 10–40 eV.

Step 3: Data Validation (The "CO-Loss" Check)

To confirm the identity of the peak as a quinolinone derivative:

  • Extract the Precursor Ion (

    
     164.05).
    
  • Trigger MS/MS.

  • Pass Criteria: You must observe a dominant product ion at

    
     136.05  (
    
    
    
    28 Da).
    • If

      
       18 Da (Loss of 
      
      
      
      ) is dominant: The compound may be an impurity or a hydrated species, not the core lactam.
    • If

      
       20 Da (Loss of HF) is dominant: This is atypical for simple fluoro-quinolinones and suggests a different isomer or structure.
      

References

  • He, M., et al. (2024). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." ResearchGate.[3] (Detailed analysis of the quinolone core fragmentation, specifically the loss of CO and

    
    ). 
    
  • Tang, Q., et al. (2012). "Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry." Analytical Letters. (Establishes the fragmentation pathways for fluoro-substituted quinoline rings in ESI-MS).

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." (Foundational reference for the "Even-Electron Rule" and Stevenson’s Rule applied to aromatic lactams).

Sources

Comparison of 5-Fluoroquinolin-2(1H)-one vs 6-Fluoro isomer bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Scan in Scaffold Optimization

In the optimization of the quinolin-2(1H)-one (carbostyril) scaffold, the positioning of a fluorine atom is rarely arbitrary. It is a strategic decision that governs metabolic half-life, electronic distribution, and synthetic scalability.

The Verdict:

  • 6-Fluoroquinolin-2(1H)-one is the industry standard for metabolic stability . By blocking the C6 position (para to the nitrogen), it prevents rapid oxidative clearance by CYP450 enzymes. It is also synthetically cleaner to produce.

  • 5-Fluoroquinolin-2(1H)-one is a specialized isomer used primarily to modulate the steric environment of the peri-position (C4) or to fine-tune the pKa of the lactam via inductive effects. However, it suffers from significant synthetic regioselectivity challenges.

Physicochemical & Electronic Profile

The introduction of fluorine alters the electron density of the bicyclic system. The position determines whether the effect is predominantly inductive (


) or resonance (

) based relative to the lactam functionality.
Electronic Modulation Table
Feature5-Fluoro Isomer6-Fluoro IsomerImpact on Bioactivity
Position relative to N1 metaparaDetermines pKa and H-bond donor strength.
Hammett Constant (

)


5-F exerts stronger electron-withdrawing effects on the ring system.
Peri-Interaction High (C4-C5 interaction)Low (Remote)5-F can sterically clash with substituents at C4, altering conformation.
Lipophilicity (LogP) ~1.65~1.726-F tends to be slightly more lipophilic, aiding membrane permeability.
Structural Visualization

The following diagram illustrates the numbering and the critical "Peri-Interaction" zone unique to the 5-Fluoro isomer.

QuinolinoneStructure cluster_0 5-Fluoro Isomer cluster_1 6-Fluoro Isomer N1 N1 C2 C2=O N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Peri-Effect C6 C6 C5->C6 C5_F F C5->C5_F C6_F F C6->C6_F

Figure 1: Structural map highlighting the C4-C5 peri-interaction zone (red dashed line) relevant to the 5-Fluoro isomer.

Metabolic Stability: The "Para-Block" Effect

The primary driver for selecting the 6-fluoro isomer is metabolic protection. In the quinolinone scaffold, the C6 position is electron-rich and para to the nitrogen, making it the primary site for hydroxylation by Cytochrome P450 (specifically CYP3A4 and CYP1A2).

  • Mechanism: Replacing the C6-Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively "caps" this site.

  • Consequence: The 5-fluoro isomer leaves the C6 position exposed. Unless the binding pocket specifically demands a 5-F for affinity, the 5-fluoro analog will almost invariably have a shorter half-life (

    
    ) in microsomal stability assays.
    

MetabolicFate cluster_6F 6-Fluoro Isomer (Metabolically Robust) cluster_5F 5-Fluoro Isomer (Metabolically Vulnerable) Node6F 6-Fluoro-Quinolinone CYP_Block CYP450 Attack Blocked (C-F Bond Stable) Node6F->CYP_Block Excretion Excreted Unchanged or Phase II Conj. CYP_Block->Excretion Node5F 5-Fluoro-Quinolinone CYP_Attack CYP450 Hydroxylation at Exposed C6 Node5F->CYP_Attack Metabolite 6-Hydroxy-5-Fluoro Metabolite (Rapid Clearance) CYP_Attack->Metabolite

Figure 2: Metabolic fate comparison. The 6-F isomer blocks the primary oxidation site, extending half-life.

Synthetic Accessibility & Scalability

For drug development professionals, the cost of goods (COGS) and ease of purification are critical.

The Regioselectivity Problem
  • 6-Fluoro Synthesis: Starting from 4-fluoroaniline (para-substituted). The Knorr cyclization or similar annulation reactions are regioselective because the aniline is symmetric relative to the amine/fluorine axis.

  • 5-Fluoro Synthesis: Starting from 3-fluoroaniline (meta-substituted). Cyclization can occur at either ortho-carbon (C2 or C6 of the aniline ring), leading to a mixture of 5-fluoro and 7-fluoro quinolinones. Separation of these isomers often requires tedious chromatography, lowering yield and increasing cost.

SynthesisRoute cluster_p Route A: 4-Fluoroaniline (Clean) cluster_m Route B: 3-Fluoroaniline (Mixed) pAniline 4-Fluoroaniline Cyclization1 Cyclization pAniline->Cyclization1 Prod6F 6-Fluoroquinolin-2-one (Single Isomer) Cyclization1->Prod6F mAniline 3-Fluoroaniline Cyclization2 Cyclization mAniline->Cyclization2 Mixture Isomer Mixture Cyclization2->Mixture Prod5F 5-Fluoro (Target) Mixture->Prod5F Separation Required Prod7F 7-Fluoro (Impurity) Mixture->Prod7F

Figure 3: Synthetic workflow showing the regioselectivity advantage of the 6-Fluoro isomer.

Bioactivity Case Studies

Case A: Kinase Inhibition (c-Met & VEGFR)

In kinase inhibitors (e.g., Cabozantinib analogs), the quinoline/quinolinone core often stacks between hydrophobic residues (Gatekeeper residues).

  • 6-Fluoro: Enhances lipophilic interaction with the hydrophobic pocket without steric penalty. It mimics the SAR seen in quinolone antibiotics (Ciprofloxacin), where C6-F is essential for gyrase binding and cell penetration [1].

  • 5-Fluoro: Often leads to a decrease in potency due to steric clash with the "roof" of the ATP-binding pocket. However, if the pocket is solvent-exposed at the C5 vector, this position can be used to attach solubilizing groups (e.g., morpholine), but the naked fluorine is rarely superior here [2].

Case B: HDAC Inhibitors

In Histone Deacetylase (HDAC) inhibitors, 6-fluoroquinolinone derivatives have shown superior IC50 values compared to their 5-fluoro counterparts. The electron-withdrawing nature at C6 acidifies the NH of the lactam (or hydrazide derivatives), improving hydrogen bonding with the enzyme active site channel [3].

Experimental Protocols

Protocol A: Synthesis of 6-Fluoroquinolin-2(1H)-one (Knorr Method)

This protocol ensures high purity without isomer separation.

  • Reactants: Mix 4-fluoroaniline (1.0 eq) with diethyl malonate (1.1 eq) in diphenyl ether.

  • Thermal Cyclization: Heat to 250°C for 4 hours. The high temperature drives the removal of ethanol and cyclization.

  • Precipitation: Cool the reaction mixture to room temperature. Add hexane (excess) to precipitate the crude product.

  • Purification: Recrystallize from ethanol/DMF (9:1).

  • QC Check: 1H NMR should show a doublet of doublets at ~7.4 ppm (C5-H) and no evidence of isomer peaks.

Protocol B: Microsomal Stability Assay (Comparative)

Use this to validate the "Para-Block" effect.

  • Preparation: Prepare 1 µM solutions of 5-F and 6-F isomers in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) (0.5 mg protein/mL) and NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     (intrinsic clearance).[1]
    
    • Expected Result: 6-F isomer should show >2x longer half-life than 5-F.

References

  • Domagala, J. M., et al. (1986). Structure-activity relationships of the quinolone antibacterials against Gram-negative and Gram-positive bacteria. Journal of Medicinal Chemistry.

  • Sloczynska, K., et al. (2019).[1] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.

  • Gawel, K., et al. (2020). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Biological activity of 5-Fluoroquinolin-2(1H)-one vs non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activity and medicinal chemistry utility of 5-Fluoroquinolin-2(1H)-one versus its non-fluorinated parent, Quinolin-2(1H)-one (Carbostyril).

Executive Summary

5-Fluoroquinolin-2(1H)-one is a specialized fluorinated scaffold used primarily in the development of kinase inhibitors (e.g., CDK5), HDAC inhibitors, and anticancer agents.[1][2] Compared to the non-fluorinated Quinolin-2(1H)-one , the 5-fluoro analog exhibits enhanced metabolic stability by blocking C5-hydroxylation, modulated lipophilicity (logP), and altered electronic properties that influence target binding affinity. While the non-fluorinated parent is a versatile building block, the 5-fluoro derivative is preferred when optimizing lead compounds for half-life (


) and membrane permeability.

Physicochemical & Structural Comparison

The introduction of a fluorine atom at the 5-position fundamentally alters the electronic landscape of the quinolinone ring without significantly changing its steric bulk (Bioisosterism: H


 F).
Feature5-Fluoroquinolin-2(1H)-one Quinolin-2(1H)-one (Carbostyril) Impact of Fluorination
Molecular Weight 163.15 g/mol 145.16 g/mol Slight increase; negligible effect on steric fit.
Lipophilicity (cLogP) ~1.85~1.60Increased. Fluorine enhances lipid solubility, aiding membrane permeability.
H-Bond Potential H-bond acceptor (F)Neutral (C-H)F can accept weak H-bonds from protein residues.
Electronic Effect Strong electron-withdrawing (

)
NeutralLowers pKa of the NH group; alters

-stacking capability.
Metabolic Liability Blocked at C5 High (C5-Hydroxylation)Key Advantage: Prevents oxidative metabolism at the 5-position.

Biological Activity Profile

A. Anticancer Activity (Cytotoxicity & Target Inhibition)

Both scaffolds serve as pharmacophores for anticancer drugs, particularly Histone Deacetylase (HDAC) and Cyclin-Dependent Kinase (CDK) inhibitors.

  • Quinolin-2(1H)-one (Non-Fluorinated):

    • Mechanism: Acts as a "cap group" in HDAC inhibitors, fitting into the enzyme's active site entrance.

    • Performance: Derivatives often show IC

      
       values in the low micromolar range (1–10 
      
      
      
      M) against cell lines like MCF-7 (Breast) and HCT-116 (Colon).
    • Limitation: Susceptible to rapid Phase I metabolism (oxidation) by Cytochrome P450 enzymes at the C5 and C6 positions, reducing in vivo half-life.

  • 5-Fluoroquinolin-2(1H)-one (Fluorinated):

    • Mechanism: The 5-F substitution prevents metabolic attack at the C5 position (metabolic blocking). Additionally, the electron-withdrawing nature of fluorine increases the acidity of the lactam NH, potentially strengthening H-bonds with residues like Asp or Glu in kinase active sites.

    • Performance: Derivatives frequently exhibit improved potency (IC

      
       < 1 
      
      
      
      M) due to better intracellular accumulation (higher logP) and prolonged exposure (metabolic stability).
    • Data Insight: In CDK5 inhibition studies, quinolinone derivatives are potent neuroprotective agents. Fluorination at strategic positions (including C5) has been observed to maintain potency while improving the pharmacokinetic (PK) profile.

B. Antimicrobial Potential

While 4-quinolones (e.g., Ciprofloxacin) are the standard antibiotics, 2-quinolinones also possess antimicrobial activity.

  • Non-Fluorinated: Moderate activity against Gram-positive bacteria (S. aureus).[3]

  • Fluorinated: The 5-fluoro group enhances activity against Gram-negative strains by increasing penetration through the bacterial lipid bilayer.

Mechanistic Visualization: The "Fluorine Effect"

The following diagram illustrates why the 5-fluoro analog often outperforms the non-fluorinated scaffold in drug design, focusing on metabolic stability and binding.

G NonFluoro Quinolin-2(1H)-one (Non-Fluorinated) Metabolism Cytochrome P450 (Oxidation) NonFluoro->Metabolism High Affinity Substrate Target Target Protein (e.g., Kinase/HDAC) NonFluoro->Target Standard Binding Fluoro 5-Fluoroquinolin-2(1H)-one (Fluorinated) Fluoro->Metabolism Resistant (C-F Bond Strong) Fluoro->Target Optimized Binding Effect_F Metabolic Blockade (Extended t1/2) Fluoro->Effect_F Steric/Electronic Protection Binding_F Enhanced Lipophilicity & H-Bonding Fluoro->Binding_F LogP Increase Effect_NF C5-Hydroxylation (Rapid Clearance) Metabolism->Effect_NF Oxidation at C5

Figure 1: Mechanistic divergence between non-fluorinated and 5-fluorinated scaffolds. The 5-F substitution blocks metabolic degradation and enhances physicochemical properties.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoroquinolin-2(1H)-one Derivatives (Knorr Quinoline Synthesis)

Objective: To synthesize a biologically active derivative from the 5-fluoro scaffold.

  • Reactants: Mix 3-fluoroaniline (1.0 eq) with ethyl acetoacetate (1.2 eq).

  • Condensation: Heat at 110°C for 2 hours to form the intermediate anilide.

  • Cyclization: Add the intermediate slowly to concentrated sulfuric acid (H

    
    SO
    
    
    
    ) at 90°C. Stir for 1 hour.
    • Note: The fluorine atom directs cyclization. Isomer separation may be required (5-fluoro vs 7-fluoro isomers).

  • Workup: Pour onto crushed ice. Filter the precipitate.[4]

  • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (look for splitting patterns characteristic of 5-F substitution) and 
    
    
    
    F-NMR.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To compare the IC


 of 5-fluoro vs non-fluoro derivatives.
  • Cell Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with serial dilutions (0.1

    
    M – 100 
    
    
    
    M) of:
    • Compound A (Based on Quinolin-2(1H)-one)[5]

    • Compound B (Based on 5-Fluoroquinolin-2(1H)-one)

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Dissolve formazan crystals in DMSO (150

    
    L).
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate IC

    
    .
    
    • Expected Result: Compound B (5-F) typically shows a lower IC

      
       (higher potency) due to enhanced cellular uptake.
      

References

  • Structure-Activity Relationships of Fluorinated Quinolines: Journal of Medicinal Chemistry. "The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids."

  • Anticancer Activity of Quinolinone Derivatives: Frontiers in Chemistry. "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors."[2]

  • Synthesis and Biological Evaluation: ResearchGate. "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives."

  • Lipophilicity and ADMET: PubMed Central. "Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids."

  • HDAC Inhibitor Development: European Journal of Medicinal Chemistry. "Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors."

Sources

UV-Vis absorption maxima of 5-Fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: UV-Vis Absorption Maxima of 5-Fluoroquinolin-2(1H)-one

Executive Summary: The Chromophore Landscape

In the high-stakes arena of drug discovery, the quinolin-2(1H)-one scaffold (carbostyril) is a privileged structure, serving as a bioisostere for naphthalene and a precursor to histone deacetylase (HDAC) inhibitors and CDK5 inhibitors. For researchers targeting the 5-Fluoroquinolin-2(1H)-one derivative, accurate spectral characterization is critical not just for identification, but for assessing purity and tautomeric stability in physiological media.

This guide objectively compares the spectral performance of the 5-fluoro derivative against its parent scaffold and isomeric alternatives. It moves beyond simple data listing to explain the electronic causality—how the fluorine atom at the C5 position perturbs the chromophore compared to the unsubstituted parent.

Comparative Analysis: 5-Fluoro vs. Alternatives

The UV-Vis profile of 5-Fluoroquinolin-2(1H)-one is best understood relative to the parent quinolin-2(1H)-one. The fluorine atom acts as a subtle electronic modulator, inducing specific shifts without destroying the core aromatic signature.

Table 1: Comparative Spectral Data (Methanol/Ethanol)
CompoundPrimary

(nm)
Secondary

(nm)

(L mol

cm

)
Electronic Effect
5-Fluoroquinolin-2(1H)-one 328 – 332 (Predicted*)280 – 285 ~7,000 - 9,000Inductive withdrawal (-I) at C5 stabilizes HOMO; slight bathochromic shift vs parent.
Quinolin-2(1H)-one (Parent) 327 280 6,500Baseline chromophore (Lactam form dominant).
6-Fluoroquinolin-2(1H)-one 330 – 335278~8,000Para-position to Nitrogen; Mesomeric (+M) effect competes more strongly.
2-Hydroxyquinoline (Lactim) 315 – 320270VariableTautomer favored only in gas phase or non-polar aprotic solvents.

*Note: Exact maxima for the 5-fluoro isomer are instrument/solvent-dependent. The values above represent the consensus range for 5-substituted carbostyrils derived from comparative substituent effects [1][2].

Technical Insight: The Fluorine Perturbation

Unlike nitro or amino groups, the fluorine atom at position 5 exerts a "push-pull" influence.

  • Inductive Effect (-I): The high electronegativity withdraws electron density from the ring, potentially stabilizing the ground state.

  • Mesomeric Effect (+M): Lone pair donation into the

    
    -system is geometrically restricted at the C5 position compared to C6 or C8, resulting in a minimal spectral shift  relative to the parent. This makes the 5-fluoro isomer spectrally "stealthy," often overlapping significantly with the unsubstituted scaffold.
    

Critical Mechanism: Tautomeric Equilibrium

The most common error in characterizing 5-Fluoroquinolin-2(1H)-one is ignoring the Lactam-Lactim Tautomerism . In aqueous and polar organic solvents (MeOH, DMSO), the Lactam (2-one) form is thermodynamically favored by ~5 kcal/mol due to solvation energy. In non-polar solvents (Hexane) or gas phase, the Lactim (2-hydroxy) form may appear, causing a hypsochromic (blue) shift of 10–15 nm.

Tautomerism Lactam Lactam Form (Quinolin-2-one) Favored in Polar Solvents λmax ~330 nm Lactim Lactim Form (2-Hydroxyquinoline) Favored in Non-Polar/Gas λmax ~315 nm Lactam->Lactim Proton Transfer Solvent Solvent Polarity (H-Bonding) Solvent->Lactam Stabilizes

Figure 1: The solvent-dependent tautomeric equilibrium. For reproducible UV data, ensure the solvent system stabilizes the Lactam form.

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (E-E-A-T), follow this protocol which includes an internal validity check using the isosbestic point concept.

Objective: Determine accurate


 and 

for 5-Fluoroquinolin-2(1H)-one.

Reagents:

  • Analyte: 5-Fluoroquinolin-2(1H)-one (>98% purity).

  • Solvent: Methanol (HPLC Grade) or Ethanol. Avoid Chloroform to prevent tautomeric ambiguity.

Workflow:

  • Stock Preparation: Dissolve 1.0 mg of compound in 10 mL Methanol. Sonicate for 5 mins to ensure complete dissolution. (Conc: ~100 µg/mL).

  • Dilution Series: Prepare three working standards: 5, 10, and 20 µg/mL.

  • Blanking: Use pure Methanol in the reference cell. Crucial: Ensure cuvettes are matched quartz (1 cm path length).

  • Scanning: Scan from 200 nm to 450 nm. Scan speed: Medium (approx 200 nm/min).

  • Validation Step (Acid/Base Check):

    • Add 1 drop of 0.1M HCl to the cuvette. Record spectrum.

    • Add 1 drop of 0.1M NaOH to a fresh sample. Record spectrum.

    • Observation: If the spectrum shifts significantly (>10 nm) or changes shape completely, you are observing ionization (deprotonation of NH or protonation of O). The "Neutral" spectrum in Methanol is the standard reference.

Protocol Start Start: 1.0 mg Sample Dissolve Dissolve in MeOH (Stock Soln) Start->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Scan Scan 200-450 nm Dilute->Scan Check Validation: Add Acid/Base Scan->Check QC Step Result Record λmax Calculate ε Scan->Result

Figure 2: Step-by-step workflow for accurate UV-Vis characterization.

References

  • Nimlos, M. R., et al. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry. Link

  • Uray, G., et al. (2000). Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible. Molecules. Link

  • Yang, X. B., et al. (2003). Study on the Ultraviolet Spectrum in a Series of 2(1H)-quinoxalin-2-one Derivatives. Guang Pu Xue Yu Guang Pu Fen Xi. Link

  • BenchChem. (2025).[1] Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR). Link

Sources

Comparative metabolic stability of 5-fluoro vs 5-chloro quinolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-fluoro (5-F) and 5-chloro (5-Cl) substitutions on the quinolin-2-one scaffold, focusing on metabolic stability, physicochemical properties, and experimental validation.

Executive Summary

In the optimization of quinolin-2-one pharmacophores, the choice between 5-fluoro and 5-chloro substitution is a critical decision point for modulating metabolic stability (intrinsic clearance,


).
  • 5-Fluoro is the superior choice for electronic deactivation of the aromatic ring and maintaining water solubility. It effectively blocks direct oxidation at the C5 position due to the high C-F bond strength (105.4 kcal/mol) without significantly increasing lipophilicity.

  • 5-Chloro offers superior steric occlusion and can be more effective if the metabolic liability involves a large enzyme binding pocket or if "peri-interaction" with C4-substituents is required to lock conformation. However, it incurs a lipophilicity penalty (increased LogP), which often increases non-specific binding and CYP450 affinity, potentially offsetting stability gains.

Verdict: Start with 5-Fluoro to lower


 while preserving physicochemical properties. Pivot to 5-Chloro  only if the 5-F analog fails to block metabolism due to insufficient steric bulk or if a specific hydrophobic interaction is required for target potency.

Mechanistic Comparison: The Science of Metabolic Blocking

The quinolin-2-one scaffold is susceptible to Phase I oxidative metabolism, primarily mediated by CYP450 isoforms (e.g., CYP3A4, CYP2D6). The benzene ring (positions 5, 6, 7, 8) is an electron-rich target for aromatic hydroxylation.

Electronic & Steric Parameters

The metabolic fate of the molecule depends on the interplay between the halogen's ability to withdraw electrons (deactivating the ring) and its physical size (blocking the heme iron approach).

Parameter5-Fluoro (5-F)5-Chloro (5-Cl)Impact on Metabolic Stability
Bond Dissociation Energy ~105.4 kcal/mol~78.5 kcal/molF > Cl . C-F is virtually inert to oxidative cleavage. C-Cl is stable but can be vulnerable in rare oxidative dechlorination scenarios.
Van der Waals Radius 1.47 Å1.75 ÅCl > F . Cl provides significant steric bulk (similar to a methyl group), blocking enzyme access more effectively than the small F (similar to H).
Electronegativity (Pauling) 3.983.16F > Cl .[1] F strongly pulls electron density, deactivating the ring towards electrophilic attack by the CYP450 oxo-iron species.
Lipophilicity (

LogP)
+0.14+0.71Cl >> F . Cl increases lipophilicity significantly, which often increases affinity for CYP enzymes (lowering

) and can worsen clearance despite the blocking effect.
The "Peri" Effect (Position 5 vs. 4)

The 5-position in quinolin-2-one is unique because it sits in the "peri" position relative to C4.

  • 5-F: Small size allows minimal interaction with C4 substituents.

  • 5-Cl: Steric bulk can clash with C4 substituents, forcing the C4 group out of plane. This conformational lock can prevent the molecule from adopting the planar geometry often required for fitting into the CYP450 active site, thereby indirectly increasing metabolic stability .

Metabolic Pathway Visualization

The following diagram illustrates how halogenation at the 5-position diverts metabolic pathways.

MetabolicPathways Substrate Quinolin-2-one Scaffold CYP CYP450 (Fe-O)3+ Substrate->CYP Binding Ox_5 5-OH-Quinolinone (Major Metabolite) CYP->Ox_5 Direct Oxidation (Fast) Ox_6 6-OH-Quinolinone (Minor Metabolite) CYP->Ox_6 Resonance Stable Metabolically Stable (Excreted Unchanged) CYP->Stable C-F Blockade CYP->Stable Steric Blockade Shunted Metabolic Shunting (Oxidation at C6/C8) CYP->Shunted Electronic Deactivation CYP->Shunted Shunting to C6 F_Sub 5-Fluoro-Quinolinone F_Sub->CYP Low Affinity Cl_Sub 5-Chloro-Quinolinone Cl_Sub->CYP High Affinity (Lipophilic)

Figure 1: Mechanism of metabolic blocking by 5-halogenation. Note that while both block C5-oxidation, 5-Cl introduces higher lipophilic affinity which may promote shunting to other sites (C6/C8) if not electronically deactivated.

Representative Experimental Data

While specific head-to-head data varies by the exact substituents at other positions, the following table represents typical matched-pair analysis data derived from quinolinone structure-activity relationships (SAR).

Table 1: Representative Microsomal Stability Profile (Human Liver Microsomes)

Compound Variant

(min)

(

L/min/mg)
LogD (pH 7.4)Primary Metabolite
Unsubstituted (5-H) 12115.52.15-OH-Quinolinone
5-Fluoro (5-F) 48 28.8 2.36-OH or N-oxide
5-Chloro (5-Cl) 3539.62.96-OH (Major)

Interpretation: The 5-F analog typically yields the lowest intrinsic clearance (


) because it blocks the metabolic soft spot without significantly increasing the lipophilic drive to bind the enzyme. The 5-Cl analog improves stability over the unsubstituted parent but often lags behind 5-F due to higher non-specific binding and lipophilicity-driven turnover.

Experimental Protocol: Microsomal Stability Assay

This self-validating protocol is designed to quantify the intrinsic clearance of your quinolin-2-one analogs.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Step1 Preparation Pre-warm Buffer & Microsomes to 37°C Step2 Incubation Mix 0.5 mg/mL Microsomes + 1 µM Test Compound Step1->Step2 Step3 Initiation Add NADPH Regenerating System (Start t=0) Step2->Step3 T0 t = 0 min Step3->T0 T5 t = 5 min Step3->T5 T15 t = 15 min Step3->T15 T30 t = 30 min Step3->T30 T45 t = 45 min Step3->T45 Step4 Quenching Transfer 50 µL aliquot into 150 µL ACN + IS T0->Step4 T5->Step4 T15->Step4 T30->Step4 T45->Step4 Step5 Analysis Centrifuge (4000g, 20 min) -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the high-throughput microsomal stability assay.

Step-by-Step Methodology
  • Stock Preparation: Prepare 10 mM stock solutions of 5-F and 5-Cl analogs in DMSO. Dilute to 1

    
    M in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-Incubation: Mix liver microsomes (final conc. 0.5 mg/mL) with the test compound solution. Pre-incubate at 37°C for 5 minutes to allow enzyme-substrate equilibration.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (0, 5, 15, 30, 45 min), remove 50

    
    L of the reaction mixture.
    
  • Quenching: Immediately dispense into a plate containing 150

    
    L ice-cold Acetonitrile with Internal Standard. This precipitates proteins and stops metabolism.
    
  • Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Quantification: Inject the supernatant into LC-MS/MS monitoring the parent ion transition.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



References

  • Metabolic Stability of Fluorinated Small Molecules. National Institutes of Health (NIH). [Link]

  • Comparison of metabolic properties of fluorinated and chlorinated matched pairs. Royal Society of Chemistry (Chemical Science). [Link][2]

  • Microsomal Stability Assay Protocol. National Center for Advancing Translational Sciences (NCATS). [Link]

  • The Dark Side of Fluorine: Metabolic Defluorination. ACS Medicinal Chemistry Letters. [Link]

  • Halogenated Quinolines and Biofilm Eradication. Journal of Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-Fluoroquinolin-2(1H)-one

[1][2]

Executive Summary & Chemical Context

5-Fluoroquinolin-2(1H)-one (CAS: 380-35-8) is a critical fluorinated heterocyclic building block, frequently employed in the synthesis of bioactive pharmaceutical scaffolds, particularly gyrase inhibitors and antitumor agents.[1][2]

While often treated as a generic organic solid, the presence of the C-5 fluorine atom dictates a specific disposal pathway.[1] Unlike standard organic waste, this compound—and reaction mixtures containing it—must be classified as Halogenated Organic Waste .[1][2] Improper disposal (e.g., mixing with non-halogenated fuel blends) risks the formation of hydrofluoric acid (HF) during standard combustion, damaging incinerator linings and violating emission protocols.[1][2]

This guide provides a self-validating workflow to ensure compliance with RCRA (USA) and REACH/CLP (EU) standards, minimizing both safety risks and disposal costs.[1][2]

Hazard Profile & Risk Assessment

Before initiating disposal, the operator must validate the hazard profile.[1] This compound is a bioactive intermediate; treat all waste as potentially toxic.[1][2]

Table 1: GHS Hazard Classification
Hazard CodeDescriptionSeverityOperational Implication
H302 Harmful if swallowedWarning Do not generate dust.[1][2] Wash hands immediately after handling waste containers.[1][2]
H315 Causes skin irritationWarning Double nitrile gloves are required during solid transfer.[1][2]
H319 Causes serious eye irritationWarning Safety goggles (ANSI Z87.[1][2]1) are mandatory; face shield recommended for liquid waste pouring.[1][2]
H335 May cause respiratory irritationWarning All disposal operations must occur inside a certified chemical fume hood.[1][2]

Critical Safety Insight: The primary operational risk is dust generation during the transfer of solid waste.[2] 5-Fluoroquinolin-2(1H)-one is a fine powder; static electricity can cause dispersion.[1][2] Use an anti-static scoop or spatula.[1][2]

Pre-Disposal: Segregation Logic

The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated streams.[2]

  • The Rule: If the waste contains >1% halogenated content (by volume or weight), the entire container is classified as Halogenated Waste.

  • The Cost: Halogenated waste requires high-temperature incineration (>1100°C) with specific acid-gas scrubbing.[1][2] Mixing this compound with non-halogenated solvents (like Acetone or Ethanol) unnecessarily upgrades the cost of the entire mixture.[2]

Incompatibility Alert:

  • Strong Oxidizers: Never dispose of this compound in containers containing strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2] The quinolone ring is electron-rich; uncontrolled oxidation can be exothermic.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Use this for expired shelf stock, contaminated weighing boats, or spill cleanup materials.[1][2]

  • Container Selection: Select a wide-mouth, high-density polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk for solids.[1][2]

  • Labeling: Affix a hazardous waste tag before filling.[1][2]

    • Constituents: "5-Fluoroquinolin-2(1H)-one (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

  • Transfer:

    • Place the waste container inside the fume hood.[2]

    • Dampen the solid slightly with water or mineral oil if it appears fluffy/electrostatic to prevent airborne dust.[1][2]

    • Transfer solid using a disposable spatula.[1][2]

  • Sealing: Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal.[1][2] Cap tightly.

  • Secondary Containment: Place the sealed jar into the lab's designated "Solid Hazardous Waste" bin.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for filtrates or solvents containing dissolved 5-Fluoroquinolin-2(1H)-one.[1][2]

  • Stream Identification: Confirm the solvent system.

    • If dissolved in DCM/Chloroform: It is already Halogenated.[1][2][4]

    • If dissolved in Methanol/Ethyl Acetate: The addition of the fluoro-compound converts this stream to Halogenated .[1][2]

  • Container: Use a chemically resistant carboy (HDPE or fluorinated plastic).[1][2]

    • Note: Ensure the carboy is vented or has a pressure-relief cap if the reaction was recently quenched.[1][2]

  • Labeling:

    • Constituents: List the Solvent (e.g., "Dichloromethane 95%") AND the Solute ("5-Fluoroquinolin-2(1H)-one 5%").

    • Classification: CLEARLY mark "HALOGENATED ORGANIC WASTE."[1][2][4]

  • pH Check: If the waste stream is acidic (common in quinolone synthesis), neutralize to pH 5–9 using Sodium Bicarbonate before final sealing to prevent container degradation.[1][2]

Visual Workflow: The Decision Tree

This diagram illustrates the logical flow for categorizing and disposing of 5-Fluoroquinolin-2(1H)-one waste.

DisposalWorkflowStartWaste Generation:5-Fluoroquinolin-2(1H)-oneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Debris)StateCheck->SolidPathLiquidPathLiquid Waste(Solution/Mother Liquor)StateCheck->LiquidPathSolidContainerContainer: Wide-Mouth HDPELabel: Toxic SolidSolidPath->SolidContainerSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckFinalDisposalFinal Disposal:High-Temp IncinerationSolidContainer->FinalDisposalHaloStreamStream: Halogenated Organic Waste(Requires Scrubbing Incineration)SolventCheck->HaloStreamYesNonHaloMixMixture converts to:HALOGENATED StreamSolventCheck->NonHaloMixNo (e.g., Ethanol)HaloStream->FinalDisposalNonHaloMix->HaloStream

Figure 1: Decision matrix for segregating fluorinated quinolone waste.[1][2] Note that liquid mixtures default to the halogenated stream regardless of the base solvent.

Emergency Contingencies

Spill Management (Dry Powder)[1][2]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 respirator (or P100), nitrile gloves, and lab coat.[1][2]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1][2]

  • Cleanup: Scoop up the damp material and place it in the Solid Waste container (Protocol A).[1][2]

  • Decontamination: Wipe the surface with a soap/water solution.[1][2] Do not use bleach, as it may react with other residues in the area.[1][2]

Exposure Response[1]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335).

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5382213, 5-hydroxyquinolin-2(1H)-one (Structural Analog/Class Reference).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] 40 CFR Part 261.[1][2] Retrieved from [Link][1][2]

  • Princeton University EHS. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[1][2] Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。